Product packaging for CCN1 protein(Cat. No.:CAS No. 148971-44-2)

CCN1 protein

Cat. No.: B1176704
CAS No.: 148971-44-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

The CCN1 Protein (Human), Recombinant is a high-purity, bioactive preparation of the full-length cellular communication network factor 1 (CCN1), also known as cysteine-rich angiogenic inducer 61 (CYR61). CCN1 is a secreted matricellular protein that plays a pivotal role in numerous cellular processes by mediating communication between the cell and the extracellular matrix (ECM) . It acts by binding to specific cell surface receptors, including integrins such as αvβ3, αvβ5, α6β1, and αMβ2, as well as heparan sulfate proteoglycans (HSPGs) . This interaction activates key intracellular signaling cascades, such as PI3K/Akt and MAPK, to regulate cell adhesion, migration, proliferation, and differentiation . This protein is an essential tool for studying the mechanisms of angiogenesis and vascular biology, as it directly promotes vascular endothelial cell adhesion, migration, and tubule formation . In cancer research, CCN1 is a protein of interest due to its context-dependent roles; it can exhibit both tumor-promoting and tumor-suppressing properties . It is upregulated and supports tumorigenesis and metastasis in cancers like breast, glioma, and renal carcinoma , while also being investigated for its involvement in reversible drug resistance in ALK-mutant lung adenocarcinoma . Furthermore, CCN1 has significant research value in tissue repair and fibrosis, influencing wound healing, skin aging, and pathological fibrotic conditions . It also serves as a soluble marker with potential for multi-cancer early detection (MCD) platforms . This product is intended for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic uses, nor for human consumption.

Properties

CAS No.

148971-44-2

Molecular Formula

C9H16N4O3

Synonyms

CCN1 protein

Origin of Product

United States

Molecular Biology and Genetic Regulation of Ccn1

CCN1 Gene Structure and Organization

The human CCN1 gene is located on chromosome 1p22.3 spandidos-publications.comwikipedia.org. The gene contains 5 exons separated by 4 introns spandidos-publications.comwikipedia.org. The first exon encodes the 5'-untranslated region (UTR) and the initial amino acids of the secretory signal peptide wikipedia.org. The subsequent four exons each encode a distinct modular domain of the CCN1 protein wikipedia.orgnih.gov. The 5th exon also includes the 3'-UTR sequences, which contain AU-rich elements that contribute to a short mRNA half-life and a target site for mir-155 wikipedia.org.

The this compound has a mosaic structure consisting of four highly conserved modules spandidos-publications.comnih.gov. From the N- to the C-terminal, these modules are:

Insulin-like growth factor binding protein (IGFBP)-like domain: Consists of 68 amino acids and shares homology with the cysteine-rich N-terminal region of traditional IGFBPs spandidos-publications.com. This domain is involved in IGFBP binding spandidos-publications.comwikipedia.org.

Von Willebrand factor type C repeats (vWC) domain: spandidos-publications.comnih.gov

Thrombospondin type 1 (TSP-1) repeat homology domain: spandidos-publications.comnih.gov

C-terminal domain containing a cysteine-knot: spandidos-publications.comnih.gov This domain may be involved with cell surface receptors spandidos-publications.com.

These four structural domains are separated by protease-sensitive residues, and each is encoded by a separate exon nih.gov. The modular organization suggests that the diverse biological functions of CCN1 may result from the combined actions of individual modules spandidos-publications.comnih.gov.

Transcriptional Regulation of CCN1 Expression

CCN1 is an immediate-early gene, meaning its transcription can be rapidly activated in response to various stimuli without requiring de novo protein synthesis researchgate.net. Its expression is typically low in quiescent cells but is significantly induced by a wide range of extracellular signals nih.govresearchgate.netnih.gov.

Growth Factor and Cytokine Inducibility

CCN1 was originally identified as a growth factor-inducible immediate-early gene, responsive to serum and platelet-derived growth factor (PDGF) spandidos-publications.comnih.govresearchgate.netnih.gov. Its expression is transcriptionally activated within minutes of stimulation by serum or purified PDGF nih.govnih.gov. Other growth factors that induce CCN1 expression include fibroblast growth factor 2 (FGF2) and transforming growth factor β1 (TGF-β1) nih.govresearchgate.net. Inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor α (TNF-α) also induce CCN1 expression nih.govresearchgate.net.

Hormonal Regulation

Hormones can also regulate CCN1 expression. Examples include growth hormone, vitamin D3, estrogen, and tamoxifen (B1202) nih.govresearchgate.netnih.gov. Angiotensin II has also been shown to induce CCN1 expression nih.govresearchgate.netahajournals.org. In the context of breast cancer cells, CCN1 signaling via integrin α6β1 can drive endocrine resistance, involving a direct binding of CCN1 to estrogen receptor alpha (ERα) to regulate its transcriptional activity aging-us.comresearchgate.net. Estrogen signaling has also been shown to regulate CCN1 expression in ectopic endometrium, and CCN1 is considered a critical mediator of estrogen signaling in promoting neovascularization in ectopic tissue nih.gov.

Redox-Dependent Gene Regulation

Oxidative stress, often mediated by reactive oxygen species (ROS), can up-regulate CCN1 expression aimspress.complos.org. This induction by oxidant exposure reflects the activation of CCN1 promoter activity plos.org. The CCN1 promoter contains a binding site for the transcription factor AP-1, which plays an important role in CCN1 promoter regulation by various stimuli, including UV irradiation and ROS plos.orgresearchgate.net. ROS activates the CCN1 promoter in an AP-1 binding site-dependent manner plos.orgresearchgate.net. CCN1 itself can also regulate cellular redox signaling nih.gov. CCN1 signaling, mediated by binding of its C-terminal domain to integrin α6β1 and a cell surface heparan sulfate (B86663) proteoglycan (HSPG), can increase ROS production through mechanisms involving Rac-1-mediated activation of Nox, nSMase-dependent activation of 5Lox, and activation of mitochondrial ROS production nih.gov.

Regulation by Mechanical Stress

Mechanical forces, such as shear, tensile, and compressional forces, significantly influence CCN1 expression nih.govcapes.gov.br. CCN1 is highly expressed in several mechanical stress-related pathologies nih.govcapes.gov.br. Mechanical strain-dependent induction of the CCN1 gene involves signaling cascades through RhoA-mediated actin remodeling and the p38 stress-activated protein kinase (SAPK) nih.govresearchgate.net. Actin signaling controls serum response factor (SRF) activity via SRF interaction with the myocardin-related transcriptional activator (MRTF)-A and tethering to a single CArG box sequence within the CCN1 promoter nih.govresearchgate.net. Mechanical strain can induce CREB-binding protein (CBP)-mediated acetylation of histones H3 and H4 at the SRF-binding site and within the CCN1 gene coding region nih.gov. Inhibition of p38 SAPK reduces CBP histone acetyltransferase (HAT) activity and its recruitment to the SRF·MRTF-A complex nih.gov. Mechanical overload-induced CCN1 gene expression in vivo is associated with nuclear localization of MRTF-A and enrichment of the CCN1 promoter with acetylated histone H3 nih.gov. Mechanical stretch also induces CCN1 expression in cardiomyocytes, an effect that can be prevented by angiotensin type 1 (AT1) receptor blockade or protein kinase C (PKC) inhibition ahajournals.org.

Epigenetic Control of CCN1 Expression

Epigenetic modifications, such as DNA methylation and histone modifications, play a role in regulating gene expression, including that of CCN1 nih.govfrontiersin.org. Mechanical stimuli, such as shear stress, can regulate gene expression by inducing epigenetic modification of histones and activation of transcription complexes bearing HAT activity nih.gov. CBP-mediated acetylation of histones H3 and H4 at the SRF-binding site and within the CCN1 gene coding region is involved in mechanical strain-dependent induction of CCN1 nih.gov. Epigenetic alterations appear to play a key role in the regulation of ocular neovascularization, and MALAT1, a long non-coding RNA, has been shown to promote retinal neovascularization development primarily via regulating the CCN1-Akt-VEGFA pathway frontiersin.org. Cellular senescence, which can be triggered by various cellular stresses including reactive oxygen species, is associated with epigenetic regulation, and ectopic expression of CCN1 has been shown to induce senescence in fibroblasts plos.orgjacc.org.

Here is a summary of factors regulating CCN1 expression:

Regulatory FactorType of RegulationMechanism/Associated PathwaySource(s)
SerumTranscriptionalImmediate-early gene activation, SRF binding to promoter spandidos-publications.comnih.govresearchgate.netnih.gov
Platelet-Derived Growth Factor (PDGF)TranscriptionalImmediate-early gene activation, SRF binding to promoter spandidos-publications.comnih.govresearchgate.netnih.gov
Fibroblast Growth Factor 2 (FGF2)TranscriptionalInduction of expression nih.govresearchgate.net
Transforming Growth Factor β1 (TGF-β1)TranscriptionalInduction of expression nih.govresearchgate.net
Interleukin-1 (IL-1)TranscriptionalInduction of expression nih.govresearchgate.net
Tumor Necrosis Factor α (TNF-α)TranscriptionalInduction of expression nih.govresearchgate.net
Growth HormoneTranscriptionalInduction of expression nih.govresearchgate.net
Vitamin D3TranscriptionalInduction of expression nih.govresearchgate.netnih.gov
EstrogenTranscriptionalInduction of expression, critical mediator in ectopic endometrium nih.govresearchgate.netnih.gov
TamoxifenTranscriptionalInduction of expression nih.govresearchgate.netnih.gov
Angiotensin IITranscriptionalInduction of expression, via AT1 receptor and PKC in cardiomyocytes nih.govresearchgate.netahajournals.org
Reactive Oxygen Species (ROS)TranscriptionalUp-regulation via AP-1 binding site on promoter aimspress.complos.orgresearchgate.net
Mechanical Stress (Strain/Overload)TranscriptionalRhoA-mediated actin remodeling, p38 SAPK, SRF/MRTF-A complex, CBP-mediated histone acetylation ahajournals.orgnih.govcapes.gov.brnih.govresearchgate.net
HypoxiaTranscriptionalHIF-1α-dependent and -independent mechanisms researchgate.net
ThrombinTranscriptionalVia GPCR and RhoA signaling pathways nih.govresearchgate.net
Prostaglandins E2 and F2αTranscriptionalInduction of expression nih.govresearchgate.net
Sphinogosine-1-phosphateTranscriptionalActivation via GPCRs nih.govresearchgate.net
UV lightTranscriptionalInduction of expression nih.govresearchgate.net
MALAT1 (lncRNA)Epigenetic/IndirectRegulation via CCN1-Akt-VEGFA pathway in retinal neovascularization frontiersin.org

Post-Transcriptional Regulation of CCN1

Post-transcriptional regulation plays a crucial role in fine-tuning CCN1 expression by influencing the stability, processing, and translation of its mRNA. This level of control allows for rapid adjustments in this compound levels in response to cellular signals and environmental changes nih.gov. The 3'-untranslated region (3'-UTR) of the CCN1 mRNA is particularly important in mediating these post-transcriptional events nih.govacs.org.

Role of MicroRNAs (miRNAs)

MicroRNAs (miRNAs) are small, non-coding RNA molecules that regulate gene expression by binding to target sequences, typically in the 3'-UTR of messenger RNAs (mRNAs), leading to mRNA degradation or translational repression arvojournals.orgrbmb.net. Several miRNAs have been identified as regulators of CCN1 expression.

One well-studied miRNA that targets CCN1 is miR-155. Studies have shown an inverse correlation between miR-155 and CCN1 expression levels nih.govnih.gov. MiR-155 has been demonstrated to directly target the 3'-UTR of CCN1 mRNA, leading to its downregulation nih.govnih.gov. This regulatory axis is important in various physiological and pathological processes, including retinal neovascularization and preeclampsia rbmb.netnih.gov. For instance, in oxygen-induced retinopathy (OIR), increased levels of miR-155 are associated with reduced CCN1 expression and altered microglial activation, impacting abnormal vessel growth nih.govarvojournals.org. In preeclampsia, overexpression of miR-155 is linked to the downregulation of CYR61 (CCN1), potentially contributing to the disease's development rbmb.netspandidos-publications.com.

Other miRNAs have also been implicated in regulating CCN1. MiR-181a is another miRNA that has been suggested to target CCN1, with an inverse correlation observed between miR-181a and CCN1 expression under ischemic conditions arvojournals.org. While a putative miR-181 target site was predicted in the distal half of the CCN1 3'-UTR, experimental validation using reporter constructs has yielded unexpected results, suggesting complexity in miRNA action and 3'-UTR-mediated regulation nih.gov. Additionally, miR-136 and miR-634 have been shown to downregulate CYR61 (CCN1) protein levels in glioblastoma cells, with putative binding sites in the CYR61 3'-UTR researchgate.net.

Table 1: Selected miRNAs Regulating CCN1 Expression

miRNATarget SiteEffect on CCN1 ExpressionBiological Contexts MentionedReferences
miR-155CCN1 3'-UTRDownregulationRetinal neovascularization, Preeclampsia rbmb.netnih.govnih.gov
miR-181aPutative 3'-UTRInverse correlationIschemic conditions (Retina) arvojournals.orgnih.gov
miR-136Putative 3'-UTRDownregulationGlioblastoma cells researchgate.net
miR-634Putative 3'-UTRDownregulationGlioblastoma cells researchgate.net
miR-22-3pDirect targetingDownregulationRenal tubular epithelial cells (inflammatory state) amegroups.org

mRNA Stability and Processing

The stability and processing of CCN1 mRNA are critical aspects of its post-transcriptional regulation. The CCN1 mRNA contains elements that influence its half-life and translation.

The 3'-UTR of the CCN1 mRNA contains AU-rich elements (AREs), which are known to confer short mRNA half-lives wikipedia.org. The presence of five copies of AREs in the mouse CYR61 3'-UTR suggests that CCN1 mRNA is inherently unstable wikipedia.org.

Alternative splicing is another significant mechanism regulating CCN1 mRNA processing. The human CYR61 gene undergoes alternative splicing, which can lead to the retention of intron 3 oup.comnih.govresearchgate.net. Retention of intron 3 introduces premature stop codons, likely triggering nonsense-mediated decay (NMD) and thus leading to post-transcriptional mRNA degradation oup.com. This alternative splicing event is regulated by factors such as hypoxia nih.govresearchgate.netaacrjournals.org. Under hypoxic conditions, there can be a shift from an intron 3 retaining mRNA phenotype to an intron 3 skipping phenotype, resulting in the production of the biologically active this compound nih.govresearchgate.netaacrjournals.org. The RNA-binding protein human TRA2-beta1 has been described to influence Cyr61 alternative splicing by promoting the retention of intron 3 oup.com.

mRNA stability can also be influenced by cellular conditions like hypoxia and glucose deprivation. Studies have shown that under synergistic conditions of low oxygen and low glucose, the stability of certain mRNAs, including CYR61, can be increased tandfonline.com. This increase in stability may involve the release of mRNAs from RNA-binding proteins such as KHSRP tandfonline.com.

Furthermore, the CCN1 mRNA contains internal ribosome entry sites (IRES) in both its 5'-non-coding region and a GC-rich coding segment nih.govresearchgate.net. These IRES elements can facilitate the preferential translation of CCN1 mRNA under conditions of stress, such as viral infection, when cap-dependent translation is reduced nih.gov. The interaction of the insulin-like growth factor 2 binding protein 1 (IGF2BP1) with a G-quadruplex structure in the CCN1 3'-UTR has also been shown to modulate CCN1 mRNA stability, revealing a link between RNA modifications and secondary structures in post-transcriptional control acs.orgnih.gov.

Table 2: Mechanisms Affecting CCN1 mRNA Stability and Processing

MechanismDescriptionRegulatory Elements/Factors InvolvedOutcome on CCN1 mRNA/ProteinReferences
AU-rich elementsSequences in the 3'-UTR that promote mRNA degradation.Five copies in mouse CYR61 3'-UTR.Decreased mRNA half-life wikipedia.org
Alternative SplicingRetention of intron 3 in human CYR61 mRNA introduces premature stop codons.Hypoxia, human TRA2-beta1.mRNA degradation (NMD) oup.comnih.govresearchgate.netaacrjournals.org
Hypoxia/HypoglycemiaSynergistic low oxygen and glucose conditions can increase mRNA half-life.KHSRP (potential involvement).Increased mRNA stability tandfonline.comresearchgate.net
Internal Ribosome Entry Sites (IRES)Allow cap-independent translation initiation.Located in 5'-UTR and coding region.Preferential translation nih.govresearchgate.net
G-quadruplex structuresRNA secondary structures in the 3'-UTR that can bind proteins influencing stability.G-quadruplex in CCN1 3'-UTR, IGF2BP1.Modulation of mRNA stability acs.orgnih.gov

Protein Structure and Post Translational Modifications of Ccn1

Modular Domain Organization of CCN1

CCN1 is characterized by a mosaic structure comprising four distinct, conserved cysteine-rich domains. spandidos-publications.complos.org Following an N-terminal signal peptide that directs its secretion, the protein is organized into four principal modules: an Insulin-like Growth Factor Binding Protein (IGFBP) domain, a Von Willebrand Factor type C (VWC) domain, a Thrombospondin type 1 repeat (TSP1) domain, and a C-terminal (CT) domain containing a cystine-knot motif. spandidos-publications.comnih.govnih.gov These domains are encoded by separate exons and can act independently or in combination to mediate CCN1's multifaceted biological activities. nih.govnih.gov

The N-terminal domain of CCN1 shows structural homology to the N-terminal part of Insulin-like Growth Factor Binding Proteins (IGFBPs). nih.govqeios.com Traditional IGFBPs bind with high affinity to insulin-like growth factors (IGFs), modulating their activity. nih.gov However, the IGFBP domain of CCN1 lacks key structural features, including certain hydrophobic residues and a "thumb" structure, that are critical for high-affinity IGF binding. nih.gov Consequently, the CCN1 protein binds to IGFs with a much lower affinity—reportedly around 100-fold less than traditional IGFBPs. plos.org This suggests that the primary role of this domain in CCN1 may extend beyond the simple regulation of IGF availability. nih.gov

The second module is the Von Willebrand Factor type C (VWC) domain, a motif commonly found in extracellular proteins involved in coagulation and protein-protein interactions, such as the von Willebrand factor itself and various collagens. nih.gov In CCN1, the VWC domain is crucial for mediating interactions with other proteins within the extracellular matrix. researchgate.net Structural analysis shows that the VWC domain of CCN1 has been thoroughly investigated and is known to interact with the N-terminal β-sheet of the IGFBP domain. nih.gov This domain, in cooperation with the adjacent IGFBP and TSP1 domains, is required for stimulating the expression of matrix metalloproteinase-1 (MMP-1) in human dermal fibroblasts. nih.gov

The third domain is a Thrombospondin type 1 (TSP1) repeat, a motif originally identified in thrombospondin-1. nih.govbiorxiv.org This domain is involved in promoting protein-protein interactions and has been shown to be a key signaling entity. researchgate.net For instance, the TSP1 domain of CCN proteins can directly interact with Vascular Endothelial Growth Factor (VEGF), potentially hindering VEGF-mediated angiogenesis. nih.gov In CCN1, the TSP1 domain is positioned between the VWC and CT domains. nih.gov The crystal structure of the TSP1 domain from the related CCN3 protein revealed a three-stranded fold but with a disulfide connectivity that differs from TSP1 domains in many other proteins, suggesting unique functional adaptations within the CCN family. biorxiv.orgqeios.com

The fourth and final module is the C-terminal (CT) domain, which features a cystine-knot motif. spandidos-publications.com This structural element is also found in various growth factors, including platelet-derived growth factor (PDGF) and transforming growth-factor beta (TGF-β), and is often involved in dimerization and receptor binding. spandidos-publications.combmbreports.orgnih.gov The CT domain of CCN1 contains binding sites for heparin and heparan sulfate (B86663) proteoglycans (HSPGs), which is critical for its association with the cell surface and the extracellular matrix. researchgate.netnih.gov This domain also mediates disulfide bonding between CCN proteins and is essential for promoting cell spreading, migration, and proliferation. researchgate.netnih.gov

Thrombospondin Type 1 Repeat (TSP1) Domain

Functional Significance of Individual Domains

Truncated forms of CCN1, resulting from proteolytic cleavage, can have activities that differ from the full-length protein. nih.gov A variant containing only the IGFBP and VWC domains was found to have potent pro-angiogenic properties, whereas a larger fragment that also included the TSP1 domain suppressed cell growth and angiogenesis. nih.gov This highlights how the exposure or separation of individual domains can dramatically alter the protein's functional output. The CT domain is particularly crucial for the migratory activity of the protein and its ability to promote cancer cell dissemination. nih.govmdpi.com

Table 1: Functional Significance and Binding Partners of CCN1 Domains

Domain Key Functions Known Binding Partners
IGFBP Weakly binds Insulin-like Growth Factors (IGFs); contributes to pro-angiogenic and pro-fibrotic signaling in concert with other domains. nih.govplos.orgnih.gov Insulin-like Growth Factors (IGFs). plos.org
VWC Promotes protein-protein interactions; involved in cell adhesion and migration; cooperates with other domains to stimulate MMP-1 expression. nih.govresearchgate.net Integrins (e.g., αVβ3), Vitronectin. plos.orgnih.gov
TSP1 Modulates angiogenesis; interacts with growth factors; can have anti-angiogenic effects. nih.govnih.gov Vascular Endothelial Growth Factor (VEGF). nih.gov
CT (Cystine-Knot) Mediates dimerization and receptor binding; essential for heparin binding, ECM association, cell spreading, migration, and proliferation. bmbreports.orgresearchgate.netnih.gov Heparan Sulfate Proteoglycans (HSPGs), Integrins (e.g., α6β1), Fibronectin, Notch1. researchgate.netbmbreports.orgbiologists.com

Post-Translational Modifications and Their Impact on CCN1 Function

The function and secretion of CCN1 are further regulated by post-translational modifications (PTMs). bslonline.org Two significant modifications are O-fucosylation and proteolytic degradation.

O-fucosylation: This is a type of glycosylation where a fucose sugar is attached to a serine or threonine residue. bslonline.org The secretion of CCN1 is dependent on O-fucosylation within its TSP1 domain, a modification mediated by the enzyme Protein O-fucosyltransferase 2. bslonline.orgbslonline.org This modification is required for the proper localization and function of many proteins containing TSP1 repeats. researchgate.net

Proteolysis: The hinge region between the N-terminal (IGFBP, VWC) and C-terminal (TSP1, CT) halves of CCN1 is susceptible to cleavage by proteases, such as matrix metalloproteinases (MMPs). nih.govbiologists.com This cleavage generates truncated variants of CCN1 with distinct biological activities. nih.govnih.gov For example, studies have shown that vitreal fluids from patients with proliferative diabetic retinopathy are enriched with a two-module form of CCN1 (IGFBP-VWC) that exacerbates pathological angiogenesis. nih.govnih.gov In contrast, the full-length protein or a three-module variant (IGFBP-VWC-TSP1) can reduce neovascularization. nih.gov This proteolytic processing represents a critical mechanism for modulating CCN1's function in pathological contexts. nih.gov

Other Modifications: A rare modification, glucosyl-galactosyl-hydroxylation, has been identified on a lysine (B10760008) residue (Lys203) of CCN1, mediated by lysyl hydroxylase 3. bslonline.orgbslonline.org The full functional significance of this modification is still under investigation.

Table 2: Post-Translational Modifications of CCN1

Modification Affected Domain/Residue Key Enzyme(s) Functional Impact
O-fucosylation TSP1 domain (Threonine 242) bslonline.org Protein O-fucosyltransferase 2 (POFUT2) bslonline.orgbslonline.org Required for CCN1 secretion from the cell. bslonline.org
Proteolysis Hinge region between VWC and TSP1 domains. nih.govbiologists.com Matrix Metalloproteinases (e.g., MMP-2, MMP-14). nih.govnih.gov Generates truncated forms with altered (pro- or anti-angiogenic) functions. nih.govnih.gov
Glucosyl-galactosyl-hydroxylation Lysine 203 bslonline.orgbslonline.org Lysyl hydroxylase 3 bslonline.orgbslonline.org Functional role is not yet fully understood.

O-Fucosylation

O-fucosylation is a type of post-translational modification where a fucose sugar is attached to a serine or threonine residue. bslonline.org Research has demonstrated that human CCN1 undergoes O-fucosylation at threonine 242 (Thr242), located within its TSP-1 domain. bslonline.orgnih.gov This modification is catalyzed by the enzyme protein O-fucosyltransferase 2 (Pofut2). bslonline.orgnih.gov The O-fucosylation of CCN1 is crucial for its proper secretion from the cell. bslonline.orgnih.govoup.com A deficiency in this modification leads to a decrease in the amount of CCN1 localized to the cell surface and secreted into the extracellular space. nih.gov

Glucosyl-Galactosyl-Hydroxylation

A rare form of post-translational modification known as glucosyl-galactosyl-hydroxylation has been identified on CCN1. bslonline.orgbslonline.org This collagen-like glycosylation occurs at lysine 203 (Lys203) of the this compound. bslonline.orgnih.gov The enzyme responsible for this modification is lysyl hydroxylase 3, which possesses both hydroxylase and glucosyltransferase activities. bslonline.orgbslonline.orgnih.gov Similar to O-fucosylation, this collagen-like glycosylation is important for the secretion of CCN1. bslonline.orgnih.govnih.gov Studies have shown that a lack of this modification impairs the secretion of the protein. nih.gov

Proteolytic Processing and Cleavage Products

CCN1 can be cleaved by various proteases, resulting in protein fragments with potentially altered biological activities. mdpi.com This proteolytic cleavage is an irreversible process that breaks peptide bonds to generate stable protein fragments. mdpi.com

One significant protease that acts on CCN1 is plasmin. aacrjournals.orgnih.gov Plasmin has been shown to rapidly cleave CCN1, initially producing two main fragments with molecular weights of approximately 28 kDa and 21 kDa. aacrjournals.orgnih.gov The 28 kDa fragment corresponds to the N-terminal portion of CCN1, while the 21 kDa fragment represents the C-terminal portion. aacrjournals.orgnih.gov This cleavage can liberate a biologically active, truncated form of CCN1 from the extracellular matrix. aacrjournals.orgnih.gov

Matrix metalloproteinases (MMPs), such as MMP-2 and MMP-14, are also capable of cleaving CCN1. nih.gov This processing can generate various truncated forms of CCN1, including individual domains or combinations of domains. nih.gov For instance, limited proteolysis by MMP-2 or MMP-14 can produce an 18 kDa fragment containing the IGFBP and vWC domains, and a 29 kDa fragment that includes the IGFBP, vWC, and TSP1 domains. nih.gov The extent of CCN1 degradation appears to be dependent on the level of MMP activity. researchgate.net

The functional consequences of this cleavage can be significant. For example, a cleaved form of CCN1 (cCCN1) was found to promote the production of MMP-1 in lung epithelial cells exposed to cigarette smoke, contributing to epithelial cell damage. mdpi.comphysiology.org

Other Identified Modifications (e.g., Glycosylation, Phosphorylation)

Besides O-fucosylation and glucosyl-galactosyl-hydroxylation, CCN1 is known to be a glycosylated protein, although the full extent and functional regulation of its glycosylation are still under investigation. wikipedia.org Data from protein databases also indicate potential phosphorylation sites on the this compound at several residues, including threonine-85, serine-167, serine-188, tyrosine-221, tyrosine-277, and serine-278. glygen.org However, the functional implications of these phosphorylations are not yet well-defined.

Summary of Post-Translational Modifications of CCN1
ModificationSiteEnzymeFunctionReference
O-FucosylationThreonine 242 (Thr242)Protein O-fucosyltransferase 2 (Pofut2)Regulates secretion bslonline.orgnih.gov
Glucosyl-Galactosyl-HydroxylationLysine 203 (Lys203)Lysyl hydroxylase 3Important for secretion bslonline.orgbslonline.orgnih.gov
Proteolytic CleavageMultiple sitesPlasmin, MMP-2, MMP-14Generates biologically active fragments aacrjournals.orgnih.govnih.gov
PhosphorylationMultiple potential sites (e.g., Thr85, Ser167)Not fully characterizedNot fully characterized glygen.org

Conformational Changes and Activity

The multi-modular structure of CCN1 suggests that its function is intricately linked to its three-dimensional conformation. Conformational changes in CCN1 can be induced by interactions with other molecules or through proteolytic processing, which in turn can modulate its biological activity. nih.gov

The binding of CCN1 to its various cell surface receptors, such as integrins, is a key mechanism through which it exerts its effects. mdpi.com The different domains of CCN1 house binding sites for specific integrins, and the exposure or accessibility of these sites can be altered by conformational shifts. nih.gov For example, the vWC domain contains binding sites for integrins αvβ3 and αvβ5. nih.gov

Proteolytic cleavage can lead to significant functional changes by exposing cryptic binding sites or altering the spatial arrangement of the domains. nih.gov A truncated variant of CCN1 containing only the IGFBP and vWC domains (CCN11–2) was found to have potent pro-angiogenic properties, even more so than the full-length protein in some assays. nih.gov Conversely, a larger fragment that also includes the TSP1 domain (CCN11–3) exhibited anti-angiogenic activity. nih.gov This suggests that the removal of the C-terminal domains can unmask or enhance the pro-angiogenic functions of the N-terminal domains. The physical linkage of the vWC domain to the TSP1 domain appears to alter its mitogenic activity. nih.gov

Cellular and Molecular Functions of Ccn1

Extracellular Matrix Interactions

CCN1 is a key signaling component of the ECM, orchestrating cell and matrix behavior through direct binding to cell surface receptors and modulating the composition of the matrix itself. bmbreports.orgaimspress.com Its multimodular structure allows it to interact with a variety of partners, including integrins, heparan sulfate (B86663) proteoglycans (HSPGs), and other ECM proteins like fibronectin and vitronectin. bmbreports.orgplos.org These interactions are fundamental to its role in processes such as wound healing, angiogenesis, and tissue remodeling. bmbreports.orguniprot.org

CCN1 functions as a ligand for several integrin receptors, and these interactions are highly dependent on the cell type and specific context, leading to distinct and sometimes opposing cellular outcomes. wikipedia.orgnih.gov The binding of CCN1 to these receptors is crucial for mediating cell adhesion, migration, and signaling. wikipedia.orgnih.gov

Integrin αvβ3: In endothelial cells, CCN1 binds to integrin αvβ3 to promote angiogenesis. wikipedia.orgelifesciences.org This interaction is also linked to breast cancer progression and is essential for the survival of endothelial cells. bmbreports.orgnih.gov In gastric cancer cells, the CCN1-αvβ3 interaction can trigger a signaling cascade involving Src and PI3K/Akt. aacrjournals.org

Integrin αvβ5: CCN1 promotes cell migration through its binding to integrin αvβ5. uniprot.org

Integrin α6β1: The interaction between CCN1 and integrin α6β1, often in conjunction with HSPGs, is critical in fibroblasts, smooth muscle cells, and endothelial cells. wikipedia.orgnih.gov In fibroblasts, this binding can induce cellular senescence, a process that helps limit fibrosis during wound healing. nih.gov In contrast, in breast cancer cells, signaling through α6β1 can drive endocrine resistance. aging-us.com This interaction can also stimulate melanogenesis in melanocytes. nih.gov

Integrin αIIbβ3: On the surface of activated platelets, CCN1 binds to integrin αIIbβ3, mediating platelet adhesion. wikipedia.orgnih.gov

Integrin αMβ2 and αDβ2: CCN1 interacts with integrin αMβ2 on monocytes and macrophages and with αDβ2 on macrophage foam cells, facilitating cell adhesion. wikipedia.org

Below is an interactive table summarizing the key integrin receptors for CCN1 and their associated cellular functions.

Integrin ReceptorCell Type(s)Associated Cellular FunctionsReferences
αvβ3 Endothelial cells, Breast cancer cells, Gastric cancer cellsAngiogenesis, Cell survival, Cancer progression, Cell migration bmbreports.orgwikipedia.orgnih.govelifesciences.orgaacrjournals.org
αvβ5 VariousCell migration uniprot.org
α6β1 Fibroblasts, Smooth muscle cells, Endothelial cells, Breast cancer cells, MelanocytesCellular senescence, Endocrine resistance in cancer, Melanogenesis, Cell adhesion wikipedia.orgnih.govaging-us.comnih.gov
αIIbβ3 PlateletsPlatelet adhesion wikipedia.orgnih.gov
αMβ2 Monocytes, MacrophagesCell adhesion wikipedia.org
αDβ2 Macrophage foam cellsCell adhesion wikipedia.org

CCN1's functions are often mediated through a co-receptor system involving both integrins and heparan sulfate proteoglycans (HSPGs). wikipedia.orgpatsnap.com HSPGs are proteins with covalently attached heparan sulfate chains that are ubiquitously expressed on the cell surface and in the ECM. bmbreports.org CCN1 contains heparin-binding domains, enabling its direct interaction with these molecules. uniprot.orgnih.gov This binding is crucial for CCN1-mediated gene regulation in skin fibroblasts. uniprot.orguniprot.org

Research has identified Syndecan-4 as a critical HSPG co-receptor for CCN1's activities. wikipedia.org For instance, in fibroblasts, the induction of apoptosis and cellular senescence by CCN1 requires its binding to both integrin α6β1 and HSPGs. wikipedia.orgnih.gov Targeted mutagenesis studies have pinpointed specific sequences within the CCN1 protein that contain overlapping sites for interaction with both α6β1 and HSPGs, underscoring the importance of this dual receptor engagement. nih.gov

CCN1 plays a pivotal role in ECM remodeling, a dynamic process involving the synthesis of new matrix components and the degradation of existing ones. aimspress.comphysiology.org This function is critical during processes like wound healing and is implicated in pathologies such as fibrosis. nih.govaimspress.com

CCN1 can down-regulate the expression of the alpha-1 and alpha-2 subunits of type I collagen, the most abundant structural protein in the skin's dermal layer. aimspress.comuniprot.orguniprot.org In aged human skin, elevated levels of CCN1 are associated with impaired collagen production. aimspress.com Conversely, CCN1 can simultaneously increase the expression of multiple matrix metalloproteinases (MMPs), which are enzymes responsible for degrading ECM proteins. aimspress.comresearchgate.net For example, in skin fibroblasts, CCN1 upregulates the expression of MMP1 and MMP3. uniprot.org This dual ability to suppress collagen synthesis while promoting its degradation highlights CCN1 as a key regulator of ECM homeostasis. aimspress.comphysiology.org During wound healing, CCN1 acts as a molecular switch, converting ECM-producing myofibroblasts into ECM-degrading senescent cells, which helps to limit fibrosis and promote wound resolution. nih.gov

Interaction with Heparan Sulfate Proteoglycans (e.g., Syndecan-4)

Intracellular Signaling Pathway Modulation

CCN1 exerts its influence on cellular behavior by activating intracellular signaling cascades downstream of its receptor interactions. patsnap.com Upon binding to integrins and HSPGs on the cell surface, CCN1 triggers phosphorylation events and the recruitment of adaptor proteins, leading to the activation of key pathways that regulate gene expression and cellular responses. elifesciences.orgaacrjournals.org Among the most significant are the MAPK/ERK and PI3K/Akt pathways.

The Mitogen-Activated Protein Kinase/Extracellular signal-Regulated Kinase (MAPK/ERK) pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and survival. Several members of the CCN family, including CCN1, are known to engage this pathway. bmbreports.org

CCN1 has been shown to activate the MAPK/ERK pathway in various cell types to elicit specific functions. In human epidermal melanocytes, CCN1 stimulates melanogenesis by activating both p38 MAPK and ERK1/2 signaling through its interaction with integrin α6β1. nih.govresearchgate.net Studies using specific inhibitors for p38 and ERK1/2 confirmed that these pathways are essential for the pro-melanogenic effects of CCN1. researchgate.net In acute myeloid leukemia (AML) cells, CCN1 promotes cell survival by activating the MEK/ERK pathway, which in turn up-regulates the expression of pro-survival proteins like c-Myc and Bcl-xL and down-regulates the pro-apoptotic protein Bax. nih.gov Furthermore, fibroblast adhesion to specific domains of CCN1 is sufficient to induce either transient or prolonged activation of the MAPK pathway, indicating a direct link between receptor engagement and pathway activation. nih.gov

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another central cascade that governs cell survival, growth, proliferation, and metabolism. tandfonline.com Dysregulation of this pathway is common in various diseases, including cancer. tandfonline.com

CCN1 is a known activator of the PI3K/Akt pathway. bmbreports.org In gastric cancer cells, CCN1 binding to integrin αvβ3 initiates a signaling cascade through Src kinase that subsequently activates the PI3K/Akt pathway. aacrjournals.org This activation is required for the CCN1-induced up-regulation of chemokine receptors CXCR1 and CXCR2, which promotes chemotactic migration. aacrjournals.org Similarly, in glioma cells, forced expression of CCN1 leads to the activation of the PI3K/Akt pathway, resulting in the inhibition of the pro-apoptotic protein Bad. bmbreports.org In the context of retinal neovascularization, CCN1 enhances the expression of Vascular Endothelial Growth Factor (VEGF) and promotes angiogenesis via the PI3K/Akt signaling pathway. dovepress.comspandidos-publications.comnih.gov Studies have shown that inhibiting this pathway can counteract the angiogenic effects of CCN1. nih.gov

Wnt/β-Catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and fate determination. Emerging evidence indicates that CCN1 is a direct target of this pathway in certain cancers. In hepatocellular carcinoma (HCC), the expression of CCN1 is positively correlated with increased levels of β-catenin. nih.govplos.org The β-catenin/TCF4 complex, a key transcriptional activator in the Wnt pathway, directly binds to the promoter region of the CYR61 gene, thereby upregulating its expression. nih.govplos.org This upregulation of CCN1 has been shown to promote the progression of HCC xenografts in animal models. nih.govplos.org Similarly, in pancreatic ductal adenocarcinoma (PDAC), activation of the Wnt/β-catenin pathway enhances cancer development and malignancy, in part, through the upregulation of CCN1. aacrjournals.orgresearchgate.net Knockdown of CCN1 in pancreatic cancer cell lines with activated β-catenin signaling leads to a reduction in malignant phenotypes such as soft agar (B569324) colony formation, migration, and invasion. aacrjournals.orgresearchgate.net These findings underscore a significant role for the this compound as a downstream effector of the Wnt/β-catenin pathway in promoting tumorigenesis.

TGF-β/SMAD Signaling Pathway

The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of fibrosis and other cellular processes. CCN1 has been identified as a key player that interacts with and modulates the canonical TGF-β/SMAD signaling cascade. In the context of lung fibrosis, TGF-β1 induces the expression of CCN1 through a SMAD3-dependent mechanism. nih.gov This occurs via the binding of SMAD3 to the CCN1 promoter, which enhances its transcriptional activity. nih.gov

Furthermore, a positive feedback loop exists where endogenous CCN1 potentiates TGF-β1-induced activation of SMAD3 and the subsequent expression of profibrotic genes, leading to myofibroblast activation. nih.gov Silencing CCN1 in vivo has been shown to attenuate fibrogenic responses to lung injury. nih.gov This cooperative interaction between CCN1 and the TGF-β1/SMAD3 pathway highlights its critical role in promoting fibrosis. nih.gov Other members of the CCN family, such as CCN2 (CTGF), also exhibit similar crosstalk with the TGF-β/SMAD pathway. nih.govplos.org In other cell types, CCN proteins have been shown to modulate TGF-β/BMP activity. aacrjournals.org

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a pivotal regulator of inflammation, immunity, and cell survival. CCN1 has been shown to activate the NF-κB pathway in various cellular contexts, often through integrin-mediated signaling. In cholangiocytes, CCN1 activates NF-κB through integrins αvβ3 and αvβ5, leading to the expression of Jagged1 (Jag1), a ligand for the Notch signaling pathway. jci.org This CCN1/αvβ5/NF-κB/JAG1 axis is crucial for bile duct regeneration and repair following injury. jci.org

In the context of autoimmune hepatitis, CCN1 promotes inflammation by inducing the production of Interleukin-6 (IL-6) in hepatocytes. nih.govfrontiersin.orgfrontiersin.org This induction is mediated through the binding of CCN1 to the α6β1 integrin, which subsequently activates the PI3K/Akt/NF-κB signaling cascade. nih.govfrontiersin.orgfrontiersin.org This leads to the phosphorylation and activation of IKKα/β, IκBα, and the p65 subunit of NF-κB, promoting its nuclear translocation and the transcription of inflammatory genes like IL6. frontiersin.orgfrontiersin.org Similarly, in osteoblasts, CCN1 increases the expression of oncostatin M (OSM) via a pathway involving the αvβ3 integrin, FAK, c-Src, PI3K, and ultimately NF-κB. plos.org

Hippo Pathway (YAP/TAZ)

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, with its main downstream effectors being the transcriptional co-activators Yes-associated protein (YAP) and Transcriptional co-activator with PDZ-binding motif (TAZ). CCN1 is a well-established direct transcriptional target of YAP/TAZ. elifesciences.orgspandidos-publications.comjcancer.org When the Hippo pathway is inactive, dephosphorylated YAP and TAZ translocate to the nucleus, where they bind to transcription factors like the TEA domain (TEAD) family to drive the expression of target genes, including CCN1. spandidos-publications.comjcancer.org

This relationship forms a crucial feedback loop in various physiological and pathological processes. For instance, in angiogenesis, cancer cell-secreted CCN1, induced by YAP/TAZ activation, can in turn activate YAP/TAZ in endothelial cells, promoting vascular sprouting. elifesciences.org This positive feedback regulation of endothelial tip cells by CCN1 occurs through integrin αvβ3/VEGFR2 signaling, leading to increased YAP/TAZ activity. elifesciences.org In intestinal stem cells, CCN1, through integrin-FAK signaling, activates YAP, which then promotes the expression of the Wnt antagonist Dkk1, demonstrating a complex interplay between the Hippo and Wnt pathways mediated by CCN1. researchgate.net

FAK and Rho GTPase Activation

Focal Adhesion Kinase (FAK) and Rho family GTPases are central players in cell adhesion, migration, and cytoskeletal organization. CCN1 exerts many of its effects by binding to cell surface integrins, which in turn leads to the activation of FAK and Rho GTPases. tandfonline.comscispace.com In trophoblast cells, CCN1 enhances migration by activating FAK and Akt kinase, likely through integrin α5β1. tandfonline.com Similarly, in smooth muscle cells, CCN1 mediates migration by linking intracellular signaling pathways with integrin/FAK signaling. spandidos-publications.com

The activation of Rho GTPases, such as RhoA, is a critical downstream event in CCN1 signaling. tandfonline.comnih.gov RhoA activation induces the formation of actin stress fibers, which can influence the Hippo pathway by promoting the nuclear accumulation of YAP. tandfonline.com This highlights a crosstalk mechanism where CCN1, through FAK and RhoA, can modulate other key signaling pathways. The activation of MRTF-A and YAP, regulated by RhoA, in turn controls the expression of CCN1, indicating a reciprocal regulatory loop. tandfonline.com

Notch Signaling Pathway

The Notch signaling pathway is an evolutionarily conserved pathway that governs cell fate decisions, proliferation, and differentiation. CCN1 has been identified as a significant regulator of Notch signaling in various contexts, often acting through the induction of Notch ligands. In pancreatic cancer, CCN1 is a potent regulator of the Sonic hedgehog (Shh) pathway via Notch-1. e-century.usnih.gov CCN1 can enhance the stability of the active form of Notch-1 (the Notch intracellular domain, NICD) by inhibiting its proteasomal degradation. nih.gov This CCN1-mediated activation of Notch signaling is often dependent on integrin binding, such as with αvβ3. e-century.usnih.gov

In cholangiocytes, CCN1-induced proliferation is mediated through the JAG1/NOTCH1 pathway. jci.org As mentioned earlier, CCN1 activates NF-κB, which then upregulates the expression of the Notch ligand Jag1. jci.org This leads to Notch signaling activation and subsequent cholangiocyte proliferation. jci.org Similarly, in intestinal stem cells, CCN1 interaction with integrins αvβ3/αvβ5 triggers FAK-dependent NF-κB activation, which in turn induces Jag1 expression and promotes Notch signaling, impacting stem cell fate. researchgate.net In trophoblast cells, CCN1 has also been shown to activate Notch/p21 signaling, leading to a G0/G1 cell cycle arrest and senescence. tandfonline.com

Regulation of Cell Behavior

CCN1 is a multifaceted protein that regulates a diverse range of cellular behaviors, including adhesion, migration, proliferation, survival, and differentiation. spandidos-publications.comelifesciences.org These effects are highly context-dependent, varying with cell type and the specific integrin receptors engaged. spandidos-publications.com

Cell Adhesion and Migration: CCN1 promotes the adhesion of various cell types, including endothelial cells, fibroblasts, and smooth muscle cells, by binding to specific integrins. spandidos-publications.com It also acts as a potent chemoattractant, stimulating cell migration. For example, in trophoblast cells, CCN1 enhances migration. tandfonline.com In pancreatic cancer, CCN1 is a key regulator of cell motility. nih.gov

Cell Proliferation and Survival: The role of CCN1 in cell proliferation and survival is dichotomous. It can either promote or inhibit these processes depending on the cellular context. In some instances, CCN1 promotes cell survival through integrin αvβ3, while in others, it induces apoptosis via integrin α6β1. nih.gov For example, in kidney tubular epithelial cells, CCN1 expression promotes proliferation and inhibits apoptosis. spandidos-publications.com Conversely, in trophoblast cells, CCN1 can induce cell cycle arrest and senescence. tandfonline.com

Angiogenesis: CCN1 is a well-known angiogenic inducer. elifesciences.org It is required for processes such as re-endothelialization and wound repair where angiogenesis is essential. elifesciences.org CCN1 can regulate the expression and activities of other angiogenic factors like vascular endothelial growth factor (VEGF). elifesciences.org

Inflammation and Fibrosis: As discussed in previous sections, CCN1 plays a significant role in inflammation by inducing the production of pro-inflammatory cytokines like IL-6. nih.govfrontiersin.orgfrontiersin.org It is also a key contributor to fibrotic diseases through its interaction with the TGF-β signaling pathway. nih.gov

The diverse functions of CCN1 are mediated by its ability to interact with a variety of cell surface receptors, primarily integrins, which then trigger a cascade of intracellular signaling events. This intricate network of interactions allows CCN1 to act as a central hub, integrating signals from the extracellular environment to control fundamental cellular behaviors.

Cell Adhesion

CCN1 is a significant mediator of cell adhesion for various cell types, including endothelial cells, fibroblasts, smooth muscle cells, monocytes, and platelets. spandidos-publications.com This function is primarily achieved through its direct interaction with a range of integrin receptors and heparan sulfate proteoglycans (HSPGs) on the cell surface. bmbreports.orgnih.gov

The specific integrins that CCN1 binds to are cell-type dependent, leading to distinct downstream signaling and cellular responses. nih.gov For instance, in human skin fibroblasts and smooth muscle cells, CCN1 supports cell adhesion through integrin α6β1 and HSPGs. nih.gov This interaction leads to the formation of focal adhesion complexes, activation of focal adhesion kinase (FAK), paxillin, and Rac, and reorganization of the actin cytoskeleton, which are critical for cell motility. nih.gov In other cell types, CCN1 utilizes different integrins, such as αvβ3 in endothelial cells, αIIbβ3 in activated platelets, and αMβ2 in monocytes and macrophages, to facilitate adhesion. nih.govspandidos-publications.com

Notably, the adhesion of cells to CCN1 can have profound effects on their behavior. In human skin fibroblasts, this adhesion process promotes the formation of filopodia and lamellipodia, structures essential for cell movement. bmbreports.org

Table 1: CCN1-Mediated Cell Adhesion and Associated Integrins

Cell Type Interacting Integrin(s) Reference
Endothelial Cells αvβ3, α6β1 spandidos-publications.comelifesciences.org
Fibroblasts α6β1 nih.govspandidos-publications.com
Smooth Muscle Cells α6β1 nih.govspandidos-publications.com
Monocytes αMβ2 nih.govspandidos-publications.com
Platelets αIIbβ3 nih.govspandidos-publications.com
Macrophage Foam Cells αDβ2 nih.gov
CD34+ Progenitor Cells αMβ2, αvβ3 ashpublications.org

Cell Migration and Chemotaxis

CCN1 is a potent regulator of cell migration and chemotaxis, processes crucial for development, wound healing, and immune responses. uniprot.orgoup.com Its ability to guide cell movement is also mediated through its interactions with specific integrins. uniprot.org

For vascular smooth muscle cells (VSMCs), CCN1 induces chemotaxis—directed cell movement in response to a chemical gradient—through integrin α6β1 and cell surface HSPGs. oup.com Interestingly, while CCN1 stimulates the migration of various cell types, including mesenchymal cells, it can also inhibit migration in others, such as lung cancer cells, highlighting its context-dependent functionality. bmbreports.orgbmbreports.org

Research has shown that CCN1 can have a dual effect on monocyte migration. While it initially supports migration, preincubation with CCN1 can later abrogate the chemotactic response to various chemokines like monocyte chemoattractant protein-1 (MCP-1), macrophage inflammatory protein-1α (MIP-1α), and stromal cell-derived factor-1α (SDF-1α). ahajournals.org This suggests a complex regulatory role for CCN1 in modulating immune cell trafficking. ahajournals.org Furthermore, CCN1 stimulates the migration of CD34+ progenitor cells, which can contribute to angiogenesis and endothelial regeneration. ashpublications.org

Cell Proliferation

The role of CCN1 in cell proliferation is complex and often appears contradictory, as it can both promote and inhibit cell division depending on the cell type and context. nih.gov Initially identified as an early-response gene linked to cell growth, CCN1 itself does not typically induce proliferation but rather enhances the DNA synthesis stimulated by other mitogens. bmbreports.orgnih.gov

In several cell types, CCN1 promotes proliferation. For example, it stimulates the proliferation of vascular smooth muscle cells, osteoblasts, and chondrocytes. bmbreports.orgspandidos-publications.com In prostate and ovarian carcinoma cells, CCN1 can enhance growth factor-induced proliferation. nih.gov This pro-proliferative effect is often mediated through its interaction with integrin αvβ3. nih.gov

Conversely, in other contexts, CCN1 can act as an anti-proliferative factor. bmbreports.org This dual functionality underscores the importance of the cellular microenvironment and the specific receptors engaged by CCN1 in determining the ultimate cellular outcome.

Cell Differentiation

CCN1 plays a significant role in guiding the differentiation of various cell types, a fundamental process in development and tissue maintenance. wikipedia.orgpatsnap.com Its involvement is particularly well-documented in skeletal development, including osteogenesis (bone formation) and chondrogenesis (cartilage formation). bmbreports.org

Studies have shown that CCN1 can promote the differentiation of osteoblasts and chondrocytes. bmbreports.orgspandidos-publications.com In MC3T3-E1 osteoblasts, CCN1 upregulates bone morphogenetic protein-2 (BMP-2), a key regulator of osteoblastic differentiation, through the activation of the αvβ3 integrin signaling pathway. spandidos-publications.com Furthermore, CCN1 expression is considered important for Wnt3A-induced differentiation of mesenchymal stem cells into osteoblasts. spandidos-publications.com In the context of cartilage, CCN1 is involved in chondrocyte cloning in osteoarthritic cartilage. spandidos-publications.com

Recent research also highlights the role of CCN1 in facilitating the osteogenesis of periodontal ligament stem cells (PDLSCs) through the regulation of autophagy and the MAPK/ERK pathway. techscience.com

Cell Apoptosis (Cell-Type Dependent)

One of the most striking examples of CCN1's dual functionality is its role in apoptosis, or programmed cell death. nih.gov The effect of CCN1 on cell survival is highly dependent on the cell type and the specific integrin receptors it engages. wikipedia.org

In fibroblasts, adhesion to CCN1 induces apoptosis. nih.govnih.govrupress.org This process is mediated through the binding of CCN1 to integrin α6β1 and the heparan sulfate proteoglycan syndecan-4. nih.govnih.gov This interaction triggers a signaling cascade that leads to the activation of p53 and subsequent downstream apoptotic events, including the release of cytochrome c and activation of caspases. nih.govnih.gov

Conversely, in endothelial cells, adhesion to CCN1 promotes cell survival, a function mediated through integrin αvβ3. nih.govnih.gov This protective effect is crucial for processes like angiogenesis. nih.gov CCN1 also exhibits a complex role in cancer cells. While it can promote the proliferation of prostate carcinoma cells, it also enhances their sensitivity to TRAIL-induced apoptosis by interacting with integrins αvβ3 and α6β4, as well as syndecan-4. psu.edu In cardiomyocytes, CCN1 can enable Fas-related apoptosis by binding to integrin α6β1, contributing to cardiac injury under stress conditions. oup.com

Cellular Senescence Induction

CCN1 is a key inducer of cellular senescence, a state of irreversible cell cycle arrest. aging-us.com This function is particularly important in the context of wound healing and fibrosis. aging-us.com

In fibroblasts, CCN1 induces senescence through its direct binding to integrin α6β1 and cell surface HSPGs. aging-us.com This interaction triggers a significant and sustained increase in reactive oxygen species (ROS) through the activation of RAC1 and NADPH oxidase 1. aging-us.com The resulting oxidative stress leads to a DNA damage response, activation of p53, and the p16INK4a/pRb pathway, all of which converge to establish the senescent state. aging-us.com

This induction of senescence in myofibroblasts during wound healing serves as a self-limiting mechanism to prevent excessive fibrosis. nih.govaging-us.com By converting ECM-producing myofibroblasts into senescent cells that can degrade the matrix, CCN1 helps to resolve the fibrotic response. nih.gov This regulatory role has also been observed in liver fibrosis, where CCN1 accumulation triggers senescence in hepatic myofibroblasts, thereby limiting fibrogenesis. nih.govresearchgate.net Furthermore, increased CCN1 expression has been linked to muscle cell senescence during aging. physiology.org

Autophagy Regulation

Recent studies have begun to uncover the role of CCN1 in regulating autophagy, a cellular process of self-digestion that is crucial for maintaining cellular homeostasis. techscience.comaacrjournals.org

In some contexts, CCN1 can induce autophagy. For instance, in cardiomyocytes, CCN1 triggers autophagy through its interaction with integrin α6β1, leading to the production of ROS. researchgate.net This autophagic response can act as an adaptive mechanism to suppress the apoptotic effects of CCN1 in these cells. researchgate.net

Furthermore, research has shown that the depletion of the DDI2 protein leads to an accumulation of CCN1, which in turn activates autophagy. aacrjournals.org Overexpression of CCN1 alone was found to be sufficient to trigger autophagy. aacrjournals.org In the context of dental stem cells, CCN1 has been shown to facilitate osteogenesis through the regulation of autophagy. techscience.com The binding of CCN1 to integrin α6β1 can also lead to the activation of NF-κB, which is known to promote both inflammation and autophagy. frontiersin.org

Table 2: Compound Names Mentioned

Compound Name
5,6-dichloro-1-β-d-ribofuranosylbenzimidazole (DRB)
Activin A
ADAM metallopeptidase with thrombospondin type 1 motif 4 (ADAMTS)
Akt (Protein Kinase B)
Atg5
Bax
Beclin 1
Bone morphogenetic protein-2 (BMP-2)
Caspase-3
Caspase-8
Caspase-9
Caspase-10
CCL3
CCN1 (CYR61)
CCN2 (CTGF)
CCN3 (NOV)
CD31
CHK2
Collagen
Cycloheximide
Cytochrome c
DKK1
Endothelin-1
ERK (p42/p44)
Fascin
Fas ligand (FasL)
Fibrinogen
Fibronectin
G-CSF
GM-CSF
Heparin
Heregulin (HRG)
Hypoxia-inducible factor-1 alpha (HIF-1α)
Imatinib (B729)
Insulin-like growth factor-binding protein 10 (IGFBP-10)
Integrin α3
Integrin α5
Integrin α5β1
Integrin α6
Integrin α6β1
Integrin α6β4
Integrin αv
Integrin αvβ3
Integrin αvβ5
Interleukin-17 (IL-17)
Interleukin-36 (IL-36)
Isoproterenol (ISO)
JNK (c-Jun NH2-terminal kinase)
Ki67
Krüppel-like factor 2 (KLF2)
Krüppel-like factor 4 (KLF4)
Laminin
LC3
Lysophosphatidic Acid
Macrophage inflammatory protein-1α (MIP-1α)
Matrix metalloproteinase-1 (MMP1)
Matrix metalloproteinase-3 (MMP3)
Matrix metalloproteinase-9
Mitogen-activated protein kinase (MAPK)
Monocyte chemoattractant protein-1 (MCP-1)
MyoD
NADPH oxidase 1 (NOX1)
NF-κB
Notch-1
Oncostatin M (OSM)
p16INK4a
p21
p38 MAPK
p53
p62
Palmitic acid
Paxillin
Pim-2
Plasminogen activator inhibitor-1 (PAI-1)
Platelet-derived growth factor (PDGF)
Poly-L-lysine
Protein kinase Cα (PKCα)
Rac
RAC1
RANKL
Raptor
RB (Retinoblastoma protein)
Reactive oxygen species (ROS)
RGD peptides
Runx2
Sclerostin
Sirt-1
Stromal cell-derived factor-1α (SDF-1α)
Survivin
Syndecan-4
T-cell factor/Lef
TGF-β1
Thrombospondin
TIMP1
TNF-α
TRAIL (TNF-related apoptosis-inducing ligand)
Urokinase-type plasminogen activator (uPA)
Vascular endothelial growth factor (VEGF)
Vascular endothelial growth factor A (VEGF-A)
Vascular endothelial growth factor C (VEGF-C)
Vitronectin
Wnt-3A
Wnt-5a
XIAP

Angiogenesis Regulation

CCN1 is a significant regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. elifesciences.orgnih.gov Its role in vascular development is critical, as demonstrated by the embryonic lethality of Ccn1-null mice due to vascular defects. elifesciences.org The angiogenic activities of CCN1 are multifaceted, involving direct effects on endothelial cells and the modulation of key angiogenic signaling pathways. physiology.orgresearchtrends.net

Endothelial Cell Adhesion, Migration, Proliferation, and Tubule Formation

CCN1 directly influences the behavior of endothelial cells (ECs), which are the primary cells involved in angiogenesis. researchtrends.net It promotes EC adhesion, migration, proliferation, and the formation of capillary-like structures, which are all fundamental steps in the angiogenic process. ashpublications.orgresearchtrends.netum.es These effects are largely mediated through the interaction of CCN1 with specific integrin receptors on the surface of endothelial cells, particularly αvβ3 and α6β1. ashpublications.orgresearchtrends.net The binding of CCN1 to integrin αvβ3 is primarily responsible for mediating EC adhesion, migration, and survival. researchtrends.net In contrast, the interaction with integrin α6β1 is crucial for the formation of tubular networks by non-activated endothelial cells. researchtrends.net

Furthermore, CCN1 can stimulate the migration of CD34+ progenitor cells, which can contribute to angiogenesis and endothelial regeneration. ashpublications.org In vitro studies have shown that CCN1 can markedly increase capillary tube formation and promote EC migration. elifesciences.org For instance, in human umbilical vein endothelial cells (HUVECs), CCN1 has been observed to significantly enhance the formation of tube-like structures, comparable to the effect of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic factor. ashpublications.org

Cellular ProcessMediating Integrin(s)Observed EffectCell Type
Adhesionαvβ3, α6β1Promotes endothelial cell adhesion. researchtrends.netEndothelial Cells
Migrationαvβ3Stimulates endothelial cell migration. researchtrends.netEndothelial Cells
Proliferationαvβ3Enhances growth factor-induced proliferation. physiology.orgEndothelial Cells
Tubule Formationα6β1Induces the formation of capillary-like structures. spandidos-publications.comresearchtrends.netEndothelial Cells

Regulation of Angiogenic Factor Expression (e.g., VEGF)

CCN1's role in angiogenesis is also linked to its ability to modulate the expression and activity of other key angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF). elifesciences.orgspandidos-publications.com While some studies have reported that CCN1 can regulate the expression of VEGF-A and VEGF-C in certain cell types like fibroblasts, its direct effect on VEGF expression in endothelial cells is less clear and may be context-dependent. elifesciences.org Interestingly, some research indicates that CCN1 can induce tip cell activity in endothelial cells even in the absence of VEGF, suggesting it can act through VEGF-independent pathways. elifesciences.org

CCN1 can also be regulated by factors that are themselves influenced by hypoxia, a major driver of angiogenesis. elifesciences.org For example, CCN1 expression is induced by hypoxia-inducible factor 1α (HIF-1α). elifesciences.org This interplay suggests a complex regulatory network where CCN1 can both influence and be influenced by the central angiogenic signaling axes. Furthermore, CCN1 has been shown to be involved in a feedback loop with VEGF receptor 2 (VEGFR2), a key receptor for VEGF. elifesciences.org It can activate VEGFR2 and its downstream signaling pathways, indicating a role in modulating VEGF signaling. elifesciences.org In some contexts, loss of CCN1 has been associated with increased phosphorylation of VEGFR2, which can promote EC proliferation. elifesciences.org

Role in Tip Cell Activity

During sprouting angiogenesis, specialized endothelial cells known as "tip cells" guide the formation of new blood vessel sprouts. elifesciences.org CCN1 has been identified as a key regulator of endothelial tip cell activity. elifesciences.orgnih.gov It is expressed in angiogenic ECs at the leading front of growing vessels. biologists.com

CCN1 promotes the formation of filopodia, the slender cytoplasmic projections characteristic of tip cells, and enhances their migratory and sprouting behavior. elifesciences.org Studies using zebrafish models have shown that knockdown of ccn1 leads to deformed microvessel networks and altered vascular cell migration patterns. elifesciences.orgdntb.gov.ua In vitro assays have demonstrated that recombinant this compound can induce intensive vascular sprouts from aortic explants and significantly increase the population of tip cells to a degree comparable to VEGF. elifesciences.orgnih.gov

The mechanism by which CCN1 regulates tip cell activity involves the activation of several signaling pathways. It activates VEGFR2 and the downstream MAPK/PI3K and YAP/TAZ signaling pathways. elifesciences.orgnih.govdntb.gov.ua CCN1 facilitates the interaction between integrin αvβ3 and VEGFR2, creating a positive feedback loop that enhances tip cell activity and further stimulates CCN1 expression itself. elifesciences.orgnih.govdntb.gov.ua

Immunomodulatory Roles

Beyond its functions in angiogenesis, CCN1 plays a significant role in modulating the immune system, particularly in the context of inflammation. conicet.gov.arnih.gov It is highly expressed at sites of inflammation and wound repair, where it can influence the behavior of various immune cells. nih.govaai.org

Macrophage Polarization (M1 phenotype)

CCN1 has been shown to induce a pro-inflammatory genetic program in macrophages, pushing them towards the classically activated M1 phenotype. nih.govaai.orgpnas.orgresearchgate.netd-nb.info M1 macrophages are involved in Th1-type immune responses and are characterized by the production of pro-inflammatory cytokines. nih.govaai.org

CCN1 supports the adhesion of macrophages through integrin αMβ2 and the cell surface heparan sulfate proteoglycan syndecan-4. nih.govaai.org This interaction activates NF-κB-mediated transcription, a key signaling pathway for inflammation. nih.govaai.orgoncotarget.com The resulting M1 polarization leads to the upregulation of various pro-inflammatory genes. nih.govaai.org This suggests that CCN1 in the extracellular microenvironment can significantly shape the inflammatory response by directing macrophage function. nih.gov Mechanistically, it has been proposed that the inhibition of TYRO3-driven CCN1 secretion can promote the skewing of macrophages towards an M1 phenotype. bmj.com

Regulation of Inflammatory Cytokine and Chemokine Production (e.g., TNF-α, IL-1β, IL-6)

A key aspect of CCN1's immunomodulatory function is its ability to regulate the production of inflammatory cytokines and chemokines. nih.govoncotarget.com By activating macrophages, CCN1 leads to the increased expression and secretion of a battery of pro-inflammatory molecules. nih.govaai.org

Studies have demonstrated that CCN1 treatment of murine macrophages results in the upregulation of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). nih.govaai.orgpnas.orgspandidos-publications.com The induction of these cytokines occurs through at least two mechanisms: an immediate-early response through direct NF-κB activation by CCN1, leading to the synthesis of TNF-α, and a delayed response where CCN1-induced TNF-α acts in an autocrine or paracrine manner to stimulate the production of other cytokines like IL-1β and IL-6. nih.govaai.org

In addition to these cytokines, CCN1 also induces the expression of various chemokines, including MIP-1α, MCP-3, and Gro1/2, which are involved in recruiting other inflammatory cells to the site of inflammation. nih.govoncotarget.com This broad-spectrum induction of inflammatory mediators highlights CCN1 as a potent regulator of the inflammatory microenvironment. nih.gov Knockdown of CCN1 has been shown to decrease the levels of TNF-α, IL-1β, and IL-6 in palmitic acid-induced inflammation in vascular endothelial cells. spandidos-publications.com

Cytokine/ChemokineEffect of CCN1Cell TypeReference
TNF-αUpregulationMacrophages, Vascular Endothelial Cells nih.govaai.orgpnas.orgspandidos-publications.com
IL-1βUpregulationMacrophages, Vascular Endothelial Cells nih.govaai.orgspandidos-publications.com
IL-6UpregulationMacrophages, Vascular Endothelial Cells nih.govaai.orgpnas.orgspandidos-publications.com
MIP-1αUpregulationMacrophages nih.gov
MCP-3UpregulationMacrophages nih.gov

Immune Cell Migration Modulation

The this compound, a matricellular signaling molecule, plays a complex and significant role in directing the traffic of immune cells. Its function is not a simple on-or-off switch for migration; instead, it exhibits a nuanced, biphasic regulatory capacity, initially promoting and later inhibiting immune cell movement. This modulation is critical in processes such as inflammation, tissue repair, and immune surveillance. CCN1 exerts its effects on a wide array of immune cells, including monocytes, macrophages, T cells, B cells, and natural killer (NK) cells, primarily through interactions with cell surface integrin receptors and subsequent activation of intracellular signaling cascades. nih.govahajournals.orgnih.gov

Research indicates that CCN1 is produced not only by structural cells like fibroblasts and endothelial cells at sites of injury or inflammation but also by immune cells themselves. nih.govnih.govproquest.com Pro-inflammatory stimuli can induce the secretion of CCN1 from immune cells, suggesting an auto- and paracrine feedback loop that regulates immune cell trafficking. nih.govnih.gov

Biphasic Regulation of Migration

A key finding in the study of CCN1's role in immune cell trafficking is its biphasic effect. Short-term exposure to CCN1 acts as a chemokinetic stimulus, enhancing the migration of various immune cells. nih.gov For instance, in vitro studies have demonstrated that the addition of CCN1 enhances both actin polymerization, a crucial step for cell motility, and the transwell migration of human T cells, B cells, NK cells, and monocytes. nih.govnih.gov This initial pro-migratory effect serves to attract immune cells to sites of tissue damage or inflammation. nih.gov

Conversely, prolonged incubation with CCN1 leads to the inhibition of immune cell migration. nih.govnih.gov This inhibitory phase is critical for immobilizing immune cells at the target location, allowing them to perform their functions. For example, pre-incubation of human monocytes with CCN1 for 24 hours not only diminished their migration in response to CCN1 itself but also abrogated their chemotactic response to other key chemokines such as monocyte chemoattractant protein-1 (MCP-1), macrophage inflammatory protein-1α (MIP-1α), and stromal cell–derived factor-1α (SDF-1α). ahajournals.orgahajournals.orgresearchgate.net This suggests that sustained CCN1 signaling can override other chemotactic cues, effectively trapping immune cells. This dual functionality allows CCN1 to first recruit and then retain immune cells, orchestrating a localized and controlled immune response. nih.govnih.gov

Summary of CCN1's Biphasic Effect on Immune Cell Migration
Immune Cell TypeInitial Effect (Short-Term Exposure)Subsequent Effect (Prolonged Exposure)Supporting Evidence
Monocytes/MacrophagesEnhanced migration and chemotaxis. ahajournals.orgnih.govInhibited migration; abrogated response to chemokines (MCP-1, MIP-1α, SDF-1α). ahajournals.orgahajournals.orgIn vitro transwell assays showed increased migration initially, followed by strong inhibition after 24-hour preincubation. ahajournals.org
T LymphocytesEnhanced migration. nih.govahajournals.orgInhibited migration. nih.govahajournals.orgTranswell migration of CD3+ T cells was initially stimulated by CCN1 but was impaired after 24-hour preincubation. ahajournals.org
B LymphocytesEnhanced migration. nih.govnih.govInhibited migration. nih.govComprehensive analysis showed CCN1 binds to B cells and initially promotes transwell migration, which is later inhibited. nih.gov
Natural Killer (NK) CellsEnhanced migration. nih.govnih.govInhibited migration. nih.govCCN1 was shown to bind to NK cells, enhancing actin polymerization and initial migration, followed by inhibition. nih.gov
NeutrophilsPromoted adherence and migration. researchgate.netContributes to neutrophil clearance (efferocytosis) by macrophages. nih.govIn vitro assays showed CCN1 promoted neutrophil migration; in vivo, it mediated clearance, a process following migration. researchgate.netnih.gov

Molecular Mechanisms of Migration Modulation

The modulation of immune cell migration by CCN1 is orchestrated through specific molecular pathways, often initiated by its binding to integrin receptors.

The pro-migratory effects of CCN1 are linked to its ability to induce cytoskeletal changes. Upon binding to immune cells, CCN1 enhances the formation of actin fibers, which provides the mechanical force for cell movement. nih.gov In macrophages, CCN1-induced chemotaxis has been shown to occur through the integrin αMβ2 receptor, leading to the activation of the Mek1/2/Erk1/2 signaling pathway. nih.gov

The inhibitory phase of CCN1 action involves the downregulation of key signaling molecules essential for cell migration. Prolonged exposure to CCN1 results in the downregulation of PI3Kγ (Phosphatidylinositol 3-kinase gamma), p38, and Akt activation. nih.govnih.gov These molecules are central hubs in signaling pathways that translate chemotactic signals into cell movement. By suppressing their activation, CCN1 effectively shuts down the migratory machinery of the immune cell. nih.gov

In a murine model of nonalcoholic fatty liver disease, CCN1 produced by hepatocytes was found to induce macrophage chemotaxis and infiltration into the liver by binding to integrin αM on macrophages and activating the Mek/Erk signaling pathway. nih.gov Conversely, in a model of autoimmune myocarditis, systemic overexpression of CCN1 strongly inhibited the migration of spleen macrophages and lymphocytes, significantly reducing immune cell infiltration into the heart. ahajournals.orgahajournals.org This inhibition occurred despite unchanged cardiac chemokine levels, highlighting a direct immobilizing effect of CCN1 on circulating immune cells. ahajournals.org

Signaling Pathways and Receptors in CCN1-Mediated Migration
Cell TypeReceptor(s)Signaling Pathway (Activation/Upregulation)Signaling Pathway (Inhibition/Downregulation)Reference
MacrophagesIntegrin αMβ2, Syndecan-4Mek1/2/Erk1/2, NF-κB- nih.govnih.gov
MonocytesIntegrinsActin polymerizationPI3Kγ, p38, Akt activation nih.gov
T CellsIntegrinsActin polymerizationPI3Kγ, p38, Akt activation nih.gov
NeutrophilsIntegrin αvβ3/αvβ5 (on macrophages for efferocytosis)-- nih.gov

Physiological Roles of Ccn1

Embryonic Development

CCN1 is essential for embryonic development, with Ccn1-null mice exhibiting embryonic lethality due to severe developmental defects. researchgate.netelifesciences.orgnih.gov Its expression is observed in various developing tissues, including the cardiovascular system, placenta, skeletal system, and nervous system. elifesciences.orgspandidos-publications.combslonline.org

Cardiovascular Development and Morphogenesis (e.g., Atrioventricular Septal Morphogenesis)

CCN1 plays a critical role in cardiovascular development. Ccn1-null mice show impaired cardiac valvuloseptal morphogenesis, leading to severe atrioventricular septal defects (AVSD). nih.govahajournals.orgnih.gov Haploinsufficiency for Ccn1 can result in delayed formation of the ventricular septum and persistent ostium primum atrial septal defects (ASD) in a significant percentage of adult mice. nih.govahajournals.orgnih.gov Mechanistically, CCN1 deficiency is associated with precocious apoptosis in the atrial junction of the endocardial cushion tissue and impaired gelatinase activities in the muscular component of the interventricular septum, processes crucial for septal fusion. nih.govahajournals.orgnih.gov Human CCN1 is located on chromosome 1p21-p31, a region linked to an AVSD susceptibility gene, suggesting a potential role in human congenital heart defects. nih.govahajournals.orgnih.govresearchgate.net

Placental Angiogenesis and Vascular Integrity

CCN1 is essential for placental development and vascular integrity. researchgate.netelifesciences.orgspandidos-publications.comnih.gov Ccn1-null mice exhibit defects in placental vessel bifurcation and suffer from placental vascular insufficiency and compromised vessel integrity, leading to embryonic death. researchgate.netelifesciences.orgspandidos-publications.comnih.gov This phenotype is correlated with impaired expression of VEGF-C in the allantoic mesoderm, indicating that CCN1-regulated VEGF-C expression may be involved in vessel bifurcation. nih.gov CCN1's angiogenic activity is attributed, in part, to its binding to integrin αvβ3, which is highly expressed in endothelial cells. researchgate.netelifesciences.org

Skeletal Development

CCN1 is involved in skeletal development, including chondrogenesis and bone formation. spandidos-publications.comnih.govresearchgate.netbmbreports.orgnih.gov CCN1 is expressed in pre-chondrocytic mesenchymal condensations and hypertrophic cartilage at the growth plate. nih.gov Studies have shown that CCN1 can accelerate the differentiation of mouse limb bud mesenchymal cells and is induced by WNT/β-CATENIN signaling in chondrocytes. nih.govnih.gov Overexpression of CCN1 in cartilage-specific transgenic mice leads to chondrodysplasia during development. nih.gov CCN1 is also found in mineralized tissues and influences bone healing. researchgate.net Bone-specific knockout of Ccn1 in mice results in decreased trabecular and cortical bone mass, increased osteoclast activity, and adipocyte accumulation in bone, suggesting CCN1 promotes bone formation. researchgate.net

Nervous System Development

CCN1 is expressed in the developing nervous system, including the spinal cord, midbrain, and telencephalon. elifesciences.orgbslonline.orgnih.gov CCN1 mRNA levels are higher in the hippocampus during embryonic development compared to postnatal stages, suggesting a role in embryonic brain development. spandidos-publications.comnih.govfrontiersin.org CCN1 has been implicated in neuronal differentiation, being induced by bFGF during the differentiation of immortalized hippocampal progenitor cells. nih.govfrontiersin.org Its expression in the nervous system can be modulated by various stimuli, including neurotrophic factors. nih.govfrontiersin.org

Tissue Homeostasis and Repair

In adulthood, CCN1 plays crucial roles in tissue homeostasis and repair processes, particularly in inflammation, wound healing, and tissue regeneration. researchgate.netmdpi.comnih.gov

Wound Healing and Tissue Regeneration

CCN1 is a significant regulator of wound healing and tissue repair. researchgate.netnih.govresearchgate.netgrantome.com Its expression is tightly associated with inflammation and injury repair in various tissues. nih.gov In cutaneous wound healing, CCN1 is highly expressed in myofibroblasts within the granulation tissue. researchgate.netnih.gov CCN1 promotes wound healing through several mechanisms, including inducing angiogenesis, regulating inflammation, and influencing matrix remodeling. nih.govgrantome.comabcam.com It stimulates the removal of apoptotic neutrophils by macrophages, facilitating the transition from the inflammatory to the proliferative phase of wound healing. frontiersin.orggrantome.com CCN1 also promotes the clearance of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa by inducing their phagocytosis by macrophages and neutrophils. grantome.com Furthermore, CCN1 can induce fibroblast senescence, which helps to restrict fibrosis during tissue repair by upregulating antifibrotic genes. mdpi.comnih.gov Topical application of CCN1 protein has been shown to accelerate wound closure in diabetic mice. grantome.com

Re-epithelialization and Re-endothelialization

CCN1 plays a significant role in the restoration of epithelial and endothelial layers during wound healing. Re-epithelialization, the process by which the epithelial barrier is re-established, is critical for wound closure. Studies have shown that CCN1 is upregulated during the early stages of cutaneous wound healing and actively promotes this process. ncpsb.org.cnncpsb.org.cndovepress.com Its mechanism involves enhancing the migration and proliferation of keratinocytes, the primary cells of the epidermis. ncpsb.org.cndovepress.comnih.gov

Experimental data support the pro-re-epithelialization effect of CCN1. In mouse models of full-thickness skin wounds and superficial second-degree burns, topical or intradermal administration of this compound accelerated wound closure and re-epithelialization. ncpsb.org.cnncpsb.org.cndovepress.com This was evidenced by the formation of a longer newly-formed epithelial tongue and increased expression of proliferation markers such as PCNA and Ki67 in the CCN1-treated groups. ncpsb.org.cndovepress.com These findings suggest that CCN1 can serve as a potential therapeutic target to promote re-epithelialization in wound management. ncpsb.org.cndovepress.com

Similarly, CCN1 is involved in re-endothelialization, the process of restoring the endothelial lining of blood vessels, which is vital for maintaining vascular integrity and function after injury. nih.govjax.org CCN1 has been shown to enhance the re-endothelialization of biological vascularized matrices in vitro. nih.gov Furthermore, in vivo studies using rat models of vascular injury demonstrated that CCN1 promotes the differentiation of endothelial progenitor cells (EPCs) and accelerates re-endothelialization in the early phase following injury. Following balloon injury, CCN1 expression was rapidly induced at the vascular lesion site. Overexpression of CCN1 through adenoviral delivery accelerated re-endothelialization and reduced neointimal formation in the early stages after injury. This effect was associated with an increase in adhering EPCs on the surface of injured vessels and enhanced EPC differentiation in vitro, suggesting a direct action of CCN1 on these progenitor cells.

Role in Cellular Senescence during Tissue Repair

Cellular senescence, a state of stable cell cycle arrest, is increasingly recognized as a critical process in tissue repair and remodeling. CCN1 has been identified as a key inducer of cellular senescence, particularly in fibroblasts, during wound healing. nih.govgenome.jp This CCN1-dependent induction of fibroblast senescence is considered a crucial mechanism to limit excessive fibrosis during tissue repair. nih.gov

The mechanism by which CCN1 induces fibroblast senescence involves its interaction with specific cell surface receptors, notably integrin α6β1 and heparan sulphate proteoglycans. nih.govgenome.jp Binding of CCN1 to these receptors triggers intracellular signaling pathways, including DNA damage response pathways and activation of the RAC1-NOX1 complex, leading to the generation of reactive oxygen species (ROS). nih.gov The sustained accumulation of ROS then activates senescence-associated pathways, such as the p53 and p16INK4a/pRb pathways, resulting in the senescent phenotype. nih.gov

Senescent fibroblasts accumulate in the granulation tissue of healing cutaneous wounds in wild-type mice and are characterized by the expression of antifibrotic genes. nih.gov This accumulation and the expression of antifibrotic factors by senescent cells contribute to the resolution of the provisional matrix and the prevention of excessive scar formation. nih.gov Evidence for the critical role of CCN1 in this process comes from studies using knockin mice expressing a senescence-defective CCN1 mutant; these mice exhibit a lack of senescent cells in the granulation tissue and consequently suffer from exacerbated fibrosis during cutaneous wound healing. nih.gov Furthermore, topical application of purified this compound to wounds in these mice was shown to reverse the fibrotic defects, highlighting the necessity of CCN1-induced senescence for controlled tissue repair. nih.gov

The induction of fibroblast senescence by CCN1 represents a self-limiting mechanism for fibrogenesis, ensuring that the temporary matrix laid down during the proliferative phase of wound healing is appropriately remodeled rather than leading to pathological scarring.

Protein NameAlternative NamesRelevant Identifier TypeIdentifier
This compoundCYR61, Cysteine-rich protein 61, IGFBP-10, GIG1NCBI Gene ID3491

Note: A standard PubChem CID is typically assigned to chemical compounds. As CCN1 is a protein, the NCBI Gene ID is a widely used identifier for the gene encoding the protein and is referenced in various biological databases.

Involvement in Pathological Conditions Mechanistic Focus

Cancer Pathogenesis

Aberrant expression of CCN1 is frequently observed in various cancers, where it influences multiple aspects of tumor development and progression mdpi.comnih.gov. Its roles in cancer pathogenesis are complex and involve intricate interactions within the tumor microenvironment bmj.comaacrjournals.orgresearchgate.net.

Tumor Growth and Progression Mechanisms

CCN1 has been associated with tumor cell proliferation and growth in several cancer types mdpi.comtandfonline.comnih.gov. Mechanistically, CCN1 can promote tumor growth by binding to specific integrins, such as αVβ3 and αV, which can activate downstream signaling pathways like extracellular-signal-regulated kinase (ERK) and PI3K-AKT mdpi.comnih.govtandfonline.comresearchgate.net. For instance, in breast cancer cells, CCN1 can proliferate the tumor via αV and ERK researchgate.net. In gastric cancer, CCN1 can induce the expression of the PI3K/Akt pathway, counteracting the effect of tumor-suppressive factors tandfonline.com. Studies in pancreatic cancer suggest CCN1 promotes tumorigenic growth via the integrin-Notch-signaling pathway nih.gov.

However, CCN1 can also exhibit tumor-inhibitory effects. It can inhibit tumor growth by upregulating tumor necrosis factor (TNF) mdpi.comresearchgate.net. In melanoma, overexpression of CCN1 has been shown to significantly decrease tumor growth in vivo researchgate.net.

Tumor Angiogenesis and Metastasis

CCN1 is a potent angiogenic inducer, a critical process for tumor growth and metastasis mdpi.comnih.govnih.govpatsnap.com. It promotes angiogenesis primarily by binding with αVβ3 integrins, which stimulates the secretion of vascular endothelial growth factor (VEGF) and transforming growth factor β (TGFβ) mdpi.comnih.gov. This interaction can occur in both endothelial and epithelial compartments of breast carcinomas nih.gov. CCN1 stimulates integrin-dependent recruitment of CD34+ progenitor cells to endothelial cells, further enhancing neovascularization nih.gov.

Beyond angiogenesis, CCN1 is associated with tumor cell migration and adhesion, key steps in metastasis mdpi.comnih.gov. Elevated levels of CCN1 are linked to lymph node metastases in breast cancer patients mdpi.com. CCN1 can increase tumor invasion and metastasis through various mediators, with its migratory activity mainly depending on the C-terminal (CT) domain mdpi.com. In breast cancer, CCN1 enhances a metastatic phenotype by promoting cell proliferation, migration, and invasion nih.gov. In melanoma, while CCN1 can be pro-angiogenic, its role in metastasis can be complex and potentially inhibitory in some contexts, as loss of CCN1 expression by fibroblasts significantly impaired metastasis of tumor cells to the lung in a melanoma model aacrjournals.org. CCN1 may also activate the fatty acid synthase (FASN)-driven lipogenic phenotype in breast cancer cells, contributing to a metastatic phenotype and resistance to hormone therapies osti.govnih.gov.

Regulation of Tumor Microenvironment

CCN1 plays a significant role in shaping the tumor microenvironment (TME), a complex ecosystem influencing tumor behavior and response to therapy bmj.comaacrjournals.orgresearchgate.net. CCN1, often produced by cancer cells and cancer-associated fibroblasts (CAFs), interacts with the extracellular matrix and immune cells within the TME bmj.comaacrjournals.orgaacrjournals.org.

CCN1 can modulate the immune contexture of the TME. In pancreatic cancer, CCN1 promotes an immunosuppressive TME by upregulating collagen and chemokine expression, which facilitates immune cell exclusion and enhances tumor growth researchgate.net. Inhibition of the TYRO3-driven CCN1 axis in cancer cells can foster macrophages into M1-skewing phenotypes, thereby triggering antitumor T-cell responses bmj.com. CCN1 overexpression in some tumor models diminishes responsiveness to anti-PD-1 therapy bmj.com. CCN1 can also mediate the production of various chemokines and cytokines, influencing the recruitment and function of immune cells bmj.com.

Furthermore, CCN1 contributes to the stiffness of the extracellular matrix within the TME aacrjournals.org. Cancer-associated fibroblast-specific expression of CCN1 is associated with the expression of stroma and angiogenic genes aacrjournals.org.

Modulation of Therapeutic Resistance Mechanisms

CCN1 has been implicated in modulating therapeutic resistance in various cancers nih.govresearchgate.netresearchgate.net. Several mechanisms contribute to CCN1-mediated drug resistance. CCN1 can activate signaling pathways such as RAS-MAPK and PI3K-AKT by stimulating integrin αvβ3, leading to drug resistance nih.gov. It can also upregulate anti-apoptotic proteins like Bcl-xL and cIAP1 nih.gov. In breast cancer, the TAZ-TEAD-CCN1/CCN2 axis plays a role in taxol resistance nih.gov. CCN1 can also transcriptionally downregulate ERα expression, contributing to tamoxifen (B1202) resistance nih.gov. In chronic myeloid leukemia, CCN1 can regulate the response to imatinib (B729) through the NF-κB/Bcl-2 pathway nih.gov. Overexpression of CCN1 can inhibit carboplatin-induced apoptosis in ovarian cancer cells by decreasing Bax expression and increasing levels of Bcl-xL, Mcl-1, and Bcl-2 nih.gov.

In pancreatic cancer, the role of CCN1 in therapeutic resistance is complex and appears context-dependent researchgate.net. Some studies suggest CCN1 might counteract stemness and gemcitabine (B846) resistance, while others indicate it promotes EMT, stemness, and increases gemcitabine resistance researchgate.net. CCN1 has been found to suppress deoxycytidine kinase, an enzyme that activates gemcitabine, and induce CTGF, potentially contributing to gemcitabine resistance researchgate.net.

Context-Dependent Pro- or Anti-Tumorigenic Effects

The role of CCN1 in tumorigenesis is highly context-dependent, acting as either a pro- or anti-tumorigenic factor depending on the cancer type, cellular context, and the specific integrin receptors it engages mdpi.comnih.govresearchgate.netnih.gov.

In many cancers, such as breast cancer, gastric cancer, and ovarian cancer, high expression of CCN1 is detected and often associated with pro-tumorigenic effects like increased proliferation, angiogenesis, and metastasis mdpi.comnih.govtandfonline.comnih.gov. Its ability to promote angiogenesis and enhance cell survival via integrin αvβ3 contributes to tumor growth nih.govphysiology.org.

Conversely, CCN1 can also exert anti-tumorigenic effects. It can induce apoptosis and cellular senescence, two mechanisms that suppress tumor development nih.govresearchgate.net. In fibroblasts, CCN1 can induce apoptosis through binding to α6β1 and syndecan-4 nih.gov. In melanoma, overexpression of CCN1 reduced tumor growth and metastasis and increased apoptosis nih.govresearchgate.net. In hepatocellular carcinoma cells, overexpression of CCN1 inhibited proliferation nih.gov. In multiple myeloma, high levels of CCN1 were associated with superior survival and reduced tumor growth and bone disease, with signaling through αvβ3 being required for the prevention of bone disease ashpublications.org.

The dual nature of CCN1 is often attributed to its interaction with distinct integrin receptors. CCN1 promotes cell proliferation, survival, and angiogenesis via integrin αvβ3, but it can promote apoptosis and senescence through integrin α6β1 and heparan sulfate (B86663) proteoglycans nih.govphysiology.org. The balance of these interactions and the downstream signaling pathways activated dictate the ultimate effect of CCN1 on tumor progression nih.govphysiology.org.

Here is a table summarizing some of the reported mechanistic involvements of CCN1 in cancer:

Cancer TypeCCN1 EffectKey Mechanisms InvolvedRelevant IntegrinsSource(s)
Breast CancerPro-tumorigenicProliferation (αV, ERK), Angiogenesis (αVβ3, VEGF, TGFβ), Metastasis, FASN activationαVβ3, αV, αVβ1, αVβ5 mdpi.comnih.govresearchgate.netosti.govnih.gov
Breast CancerAnti-tumorigenicUpregulation of TNFNot specified mdpi.comresearchgate.net
Gastric CancerPro-tumorigenicProliferation, Invasion, Malignancy, PI3K/Akt pathway activationNot specified tandfonline.com
Pancreatic CancerPro-tumorigenicTumorigenic growth (integrin-Notch signaling), Immunosuppression (collagen, chemokines)αVβ3 researchgate.netnih.govresearchgate.net
Pancreatic CancerTherapeutic ResistanceSuppression of deoxycytidine kinase, Induction of CTGF (Gemcitabine resistance)Not specified researchgate.net
Pancreatic CancerAnti-Therapeutic ResistanceCounteracting stemness and gemcitabine resistance (context-dependent)Not specified researchgate.net
MelanomaAnti-tumorigenicReduced tumor growth and metastasis, increased apoptosis, reduced MMP-2 expressionNot specified nih.govresearchgate.net
Hepatocellular CarcinomaAnti-tumorigenicInhibition of proliferation (via p53)Not specified nih.gov
Multiple MyelomaAnti-tumorigenicReduced tumor growth and bone diseaseαVβ3 ashpublications.org
Ovarian CancerTherapeutic ResistanceInhibition of carboplatin-induced apoptosis (Bcl-xL, Mcl-1, Bcl-2, decreased Bax)Not specified nih.gov
Prostate CancerPro-proliferationCritical for proliferationα6β1, α6β4, HSPGs nih.gov
Prostate CancerPro-apoptoticMediates TRAIL-induced cytotoxicityαVβ3, α6β4, HSPGs nih.govoncotarget.com

Fibrotic Diseases

CCN1 is significantly involved in the pathogenesis of fibrotic diseases, characterized by excessive accumulation of extracellular matrix proteins mdpi.comphysiology.org. Its role in fibrosis appears complex and can be pro- or anti-fibrotic depending on the tissue and context mdpi.comphysiology.org.

In some fibrotic conditions, such as idiopathic pulmonary fibrosis, CCN1 is upregulated and can induce profibrotic gene expression via pathways like TGF-β1/SMAD3, leading to fibrosis mdpi.com. CCN1 expression by fibroblasts can contribute to fibrosis in tissues like the skin physiology.org.

However, CCN1 can also play an anti-fibrotic role. In liver fibrosis, CCN1 is accumulated in hepatocytes and functions to inhibit fibrogenesis and promote fibrosis regression researchgate.netnih.gov. CCN1 achieves this by triggering cellular senescence in activated hepatic stellate cells and portal fibroblasts through engaging integrin α6β1, which leads to the accumulation of reactive oxygen species (ROS) via the RAC1-NADPH oxidase 1 complex researchgate.netresearchgate.netnih.gov. These senescent cells then express an anti-fibrotic genetic program researchgate.net. Tail vein delivery of purified CCN1 protein accelerated fibrosis regression in mice with established liver fibrosis researchgate.netnih.gov. In wound healing, CCN1 has been shown to promote myofibroblast senescence and decrease collagen deposition, suggesting an anti-fibrotic effect in this context mdpi.com.

The dual role in fibrosis, similar to cancer, may depend on the specific integrins engaged and the downstream signaling cascades activated physiology.org. CCN1's ability to generate reactive oxygen species also contributes to its effects in fibrosis physiology.orgresearchgate.net.

Here is a table summarizing some of the reported mechanistic involvements of CCN1 in fibrotic diseases:

Fibrotic DiseaseCCN1 EffectKey Mechanisms InvolvedRelevant IntegrinsSource(s)
Idiopathic Pulmonary FibrosisPro-fibroticInduction of profibrotic gene expression (TGF-β1/SMAD3 pathway)Not specified mdpi.com
Skin FibrosisPro-fibroticContribution to collagen depositionNot specified physiology.org
Liver FibrosisAnti-fibroticInduction of cellular senescence in myofibroblasts (integrin α6β1, ROS, RAC-NOX1, p53), expression of anti-fibrotic genesα6β1 researchgate.netresearchgate.netnih.gov
Wound HealingAnti-fibroticPromotion of myofibroblast senescence, decreased collagen depositionNot specified mdpi.com

Liver Fibrosis Mechanisms

In the context of liver fibrosis, which is characterized by the excessive accumulation of ECM in response to chronic injury, CCN1 appears to play a complex, and in some contexts, a beneficial role in promoting the resolution of fibrosis. CCN1 is found to be accumulated in hepatocytes of human cirrhotic livers and its expression is upregulated following liver injuries in murine models. nih.govnih.govresearchgate.net

Research indicates that CCN1 can function to inhibit liver fibrogenesis and promote fibrosis regression. nih.govnih.govresearchgate.net A key mechanism involves CCN1 triggering cellular senescence in activated hepatic stellate cells (HSCs) and portal fibroblasts (PFs). nih.govnih.govresearchgate.netresearchgate.net This senescence is induced by CCN1 engaging integrin α6β1, which leads to the accumulation of reactive oxygen species (ROS) through the RAC1-NADPH oxidase 1 enzyme complex. nih.govnih.govresearchgate.netresearchgate.net Senescent cells subsequently express an anti-fibrotic genetic program. nih.govnih.govresearchgate.net Studies in mice with hepatocyte-specific Ccn1 deletion show exacerbated fibrosis and a deficit in cellular senescence, while overexpression of hepatic Ccn1 reduces liver fibrosis and enhances senescence. nih.govnih.govresearchgate.net Furthermore, the delivery of purified this compound has been shown to accelerate fibrosis regression in mice with established fibrosis. nih.govnih.govresearchgate.net

Here is a summary of key findings related to CCN1 in liver fibrosis:

Observation in Liver FibrosisAssociated Mechanism(s)Source(s)
Accumulated in hepatocytes of human cirrhotic livers- nih.govnih.govresearchgate.net
Upregulated upon liver injuries in murine models- nih.govnih.govresearchgate.net
Inhibits fibrogenesis and promotes regressionInduces senescence in HSCs and PFs via integrin α6β1 and ROS production. nih.govnih.govresearchgate.netresearchgate.net
Hepatocyte-specific Ccn1 deletion exacerbates fibrosisDeficit in cellular senescence. nih.govnih.govresearchgate.net
Overexpression of hepatic Ccn1 reduces fibrosisEnhanced senescence. nih.govnih.govresearchgate.net
Delivery of purified this compound accelerates fibrosis regression- nih.govnih.govresearchgate.net

Lung Fibrosis (e.g., Idiopathic Pulmonary Fibrosis)

The role of CCN1 in lung fibrosis, particularly Idiopathic Pulmonary Fibrosis (IPF), appears to be more complex and potentially contradictory compared to its role in liver fibrosis. CCN1 has been identified as a gene that is differentially upregulated in alveolar mesenchymal cells of individuals with rapidly progressive IPF. nih.govnih.gov Elevated levels of CCN1 mRNA have been confirmed in lung tissues of IPF subjects, with the protein predominantly localized to fibroblastic foci. nih.gov

In the lung, CCN1 may enhance profibrotic signaling. CCN1 expression in IPF lung fibroblasts correlates with the expression of ECM proteins such as collagen (Col)1a1, Col1a2, and fibronectin, as well as the myofibroblast marker α-smooth muscle actin. nih.gov Knockdown of CCN1 in IPF fibroblasts downregulates the constitutive expression of these profibrotic genes. nih.gov Transforming growth factor-β1 (TGF-β1), a known mediator of tissue fibrogenesis, induces CCN1 expression via a SMAD3-dependent mechanism. nih.gov Importantly, endogenous CCN1 can potentiate TGF-β1-induced SMAD3 activation and the induction of profibrotic genes, suggesting a positive feedback loop that contributes to myofibroblast activation. nih.gov In vivo studies using RNA interference to silence CCN1 have shown attenuation of fibrogenic responses to bleomycin-induced lung injury in mice. nih.gov

However, some research also suggests a potential anti-fibrotic effect through senescence induction, similar to the liver. mdpi.com This highlights the ongoing scientific debate regarding the precise pro-fibrotic or anti-fibrotic effects of CCN1 in pulmonary fibrosis, suggesting that its function may be dependent on the specific cellular context and the stage of the disease. mdpi.commdpi.com

Key findings regarding CCN1 in lung fibrosis are summarized below:

Observation in Lung Fibrosis (IPF)Associated Mechanism(s)Source(s)
Upregulated in alveolar mesenchymal cells and lung tissues of IPF- nih.govnih.gov
Localized to fibroblastic foci in IPF lung tissues- nih.gov
Expression correlates with profibrotic gene expression in IPF fibroblastsEnhances TGF-β1-induced SMAD3 activation and profibrotic gene expression. nih.gov
Knockdown in IPF fibroblasts downregulates profibrotic genesDisrupts positive feedback loop with TGF-β1/SMAD3 signaling. nih.gov
Silencing attenuates fibrogenic responses in mouse modelsInterferes with pro-fibrotic signaling pathways. nih.gov
Potential to induce fibroblast senescenceMay contribute to anti-fibrotic effects, though debated in lung context compared to other organs. mdpi.com

Kidney Fibrosis

CCN1's role in kidney fibrosis also appears to be context-dependent, with evidence suggesting both pro-fibrotic and potentially anti-fibrotic actions depending on the injury model and time point. CCN1 is expressed in various kidney cells, including podocytes and tubular epithelia. nih.govphysiology.org

In the context of acute kidney injury (AKI) transitioning to chronic kidney disease (CKD) and fibrosis, CCN1 has been identified as a key protein. frontiersin.org Injured tubular epithelia secrete CCN1 following AKI, and this is upregulated during the early phases of injury. nih.gov CCN1 promotes fibroblast chemotaxis (movement) towards the injury site through the focal adhesion kinase (FAK)-extracellular signal-regulated kinase (ERK) signaling pathway. nih.gov Studies using tubular-specific CCN1 knockout mice demonstrated reduced accumulation of fibroblasts around injured sites after injury, resulting in ameliorated tissue fibrosis in these mice. nih.gov This suggests that CCN1 from injured tubules plays a pivotal role in mobilizing fibroblasts to the injury site early on, contributing to interstitial fibrosis at later stages, particularly after severe AKI. nih.gov

However, other studies, including those using neutralizing antibodies against CCN1 in models of chronic kidney injury like unilateral ureteral obstruction (UUO), have also shown amelioration of kidney fibrosis. nih.gov This aligns with findings in liver fibrosis where CCN1 induces fibroblast senescence to limit fibrosis. nih.gov The discrepancy may lie in the timing and cellular source of CCN1 expression and the specific injury model.

Data on CCN1 in kidney fibrosis includes:

Observation in Kidney Injury/FibrosisAssociated Mechanism(s)Source(s)
Upregulated in injured tubular epithelia following AKI- nih.gov
Promotes fibroblast chemotaxis to injury siteVia FAK-ERK signaling pathway. nih.gov
Tubular-specific CCN1 knockout reduces fibroblast accumulation and fibrosisImpaired mobilization of fibroblasts to injured tissue. nih.gov
Blockade of CCN1 mitigates renal inflammation and fibrosis in chronic modelsMay involve mechanisms like senescence induction, although less emphasized in the context of fibroblast recruitment. nih.govfrontiersin.org

Cardiac Fibrosis

CCN1 is involved in cardiac remodeling and fibrosis following stress-induced cardiac injury and myocardial infarction (MI). CCN1 expression is induced after MI and in end-stage ischemic cardiomyopathy in humans, as well as following ischemia-reperfusion (I-R) injury in animal models. oup.com

CCN1 can influence cardiomyocyte apoptosis and fibroblast behavior in the heart. In isolated cardiomyocytes, CCN1 has been shown to increase cellular Fas expression through a mechanism dependent on integrin α6β1, ROS, and p38 MAPK, making cells more susceptible to FasL-induced apoptosis. oup.com This suggests CCN1 can synergize with Fas/FasL to regulate cardiomyocyte apoptosis in a stressed heart. oup.com

In cardiac fibroblasts, the role of CCN1 appears to involve inducing senescence, which can be protective against fibrosis. Overexpression of CCN1 promotes cardiac fibroblast senescence and reduces fibrosis. nih.gov CCN1-induced fibroblast senescence is considered essential for the regeneration of the fetal heart following acute injury and can enhance cardiac function in adult hearts after MI by decreasing fibroblast proliferation and reducing infarct size. researchgate.netahajournals.org This senescence is induced by CCN1 targeting integrin α6β1 and heparan sulfate proteoglycans, activating the p16INK4a/pRb senescence pathway. researchgate.net

However, CCN2, another CCN family member, appears to have pro-fibrotic effects in cardiac fibroblasts, acting in an autocrine manner, while CCN1 may function in both autocrine and paracrine mechanisms in the heart. nih.gov

Summary of CCN1's role in cardiac fibrosis:

Observation in Cardiac Injury/FibrosisAssociated Mechanism(s)Source(s)
Induced after MI and in ischemic cardiomyopathy- oup.com
Increases cardiomyocyte susceptibility to Fas-induced apoptosisVia integrin α6β1-ROS-p38 MAPK pathway, increasing Fas expression. oup.com
Promotes cardiac fibroblast senescenceBy targeting integrin α6β1 and HSPGs, activating p16INK4a/pRb pathway. researchgate.netahajournals.org
Senescence induction reduces cardiac fibrosis and improves function post-MIDecreases fibroblast proliferation, reduces infarct size. researchgate.netahajournals.org
Involved in neonatal heart regenerationFibroblast senescence is required. researchgate.netahajournals.org

Skin Fibrosis

In cutaneous wound healing, a process that involves controlled fibrogenesis, CCN1 plays a crucial role in restricting fibrosis. CCN1 is highly expressed in granulation tissues during wound healing and drives fibroblasts into senescence. aging-us.comnih.govresearchgate.net This induction of fibroblast senescence is mediated by CCN1 binding to integrin α6β1 and heparan sulfate proteoglycans. nih.govresearchgate.net The process involves the induction of DNA damage response and p53 activation, as well as the activation of the RAC1-NOX1 complex, which generates ROS. nih.govresearchgate.net The ROS-dependent activation of the p16INK4a/pRb pathway then leads to senescence and the concomitant expression of anti-fibrotic genes. nih.govresearchgate.net

Senescent fibroblasts accumulate in the granulation tissues of healing skin wounds in wild-type mice and express anti-fibrotic genes. nih.govresearchgate.net In contrast, mice expressing a senescence-defective CCN1 mutant exhibit exacerbated fibrosis, and topical application of this compound to wounds can reverse these defects. nih.govresearchgate.net This indicates that fibroblast senescence is a CCN1-dependent mechanism in cutaneous wound healing that functions to curb excessive fibrosis during tissue repair. nih.govresearchgate.net

However, some data also suggest that CCN1 expression by fibroblasts can contribute to bleomycin-induced skin fibrosis, and loss of fibroblast CCN1 can result in a disorganized collagen network, hinting at a potential role in collagen organization. physiology.org Elevated CCN1 in aged human skin dermal fibroblasts has been linked to reduced type I procollagen (B1174764) expression and increased expression of matrix metalloproteinases (MMPs) and cytokines, contributing to age-associated dermal matrix degradation and inflammation. aimspress.complos.org This suggests that the context of injury (acute wound healing vs. aging) and the specific cellular interactions influence CCN1's effect on skin fibrosis.

Key aspects of CCN1 in skin fibrosis:

Observation in Skin Wound Healing/FibrosisAssociated Mechanism(s)Source(s)
Highly expressed in granulation tissue during wound healing- aging-us.comnih.govresearchgate.net
Induces fibroblast senescenceVia integrin α6β1 and HSPGs, leading to DNA damage response, p53 activation, ROS generation (RAC1-NOX1), and p16INK4a/pRb pathway activation. nih.govresearchgate.net
Senescent fibroblasts express anti-fibrotic genes- nih.govresearchgate.net
Restricts fibrosis during cutaneous wound healingSenescence induction limits excessive matrix deposition. aging-us.comnih.govresearchgate.net
Senescence-defective CCN1 mutant leads to exacerbated fibrosisLoss of the senescence-inducing function. nih.govresearchgate.net
Elevated in aged skin fibroblastsInhibits type I collagen, increases MMPs and cytokines; contributes to matrix degradation and inflammation. May involve interaction with αVβ3 integrin. aimspress.complos.org

Inflammatory and Autoimmune Diseases

CCN1 is highly expressed at sites of inflammation and wound repair and plays a significant role in regulating the inflammatory process. nih.govresearchgate.netresearchgate.netnih.gov It can modulate the activities of cytokines and influence leukocyte behavior. nih.govresearchgate.netresearchgate.net

Chronic Inflammation Mechanisms

In chronic inflammation, CCN1 contributes through several mechanisms. It can support the adhesion of macrophages through integrin αMβ2 and syndecan-4. nih.gov CCN1 also activates NFκB-mediated transcription and induces a pro-inflammatory genetic program characteristic of classically activated M1 macrophages, which are involved in Th1 responses. nih.gov This pro-inflammatory program includes the upregulation of various cytokines (e.g., TNFα, IL-1β, IL-6) and chemokines (e.g., MIP-1α, IP-10), as well as regulators of oxidative stress and complement. nih.gov

CCN1 regulates this genetic program through at least two mechanisms: an immediate-early response involving direct activation of NFκB, leading to the synthesis of cytokines like TNFα and IP-10, and a delayed response where CCN1-induced TNFα acts as an autocrine/paracrine mediator to activate the expression of other cytokines such as IL-1β and IL-6. nih.gov The activation of NFκB by CCN1 may occur through binding to integrin β2. nih.gov

CCN1 has been shown to enhance the cytotoxicities of TNF-related apoptosis-inducing cytokines and the apoptotic activity of FasL and TRAIL. nih.gov In autoimmune hepatitis, CCN1 has been found to promote inflammation by inducing IL-6 production in hepatocytes via the α6β1/PI3K/Akt/NF-κB pathway. frontiersin.org

Studies suggest that CCN1 can have a biphasic effect on immune cell migration, initially promoting adhesion and migration, but prolonged exposure can lead to inhibition of migration, potentially involving the downregulation of signaling pathways like PI3Kγ, p38, and Akt. nih.gov Immune cells themselves can produce CCN1, and its secretion is induced by pro-inflammatory stimuli. nih.gov Elevated serum levels of CCN1 have been observed in patients with acute inflammation. nih.gov

Key mechanisms of CCN1 in chronic inflammation:

Mechanism in Chronic InflammationAssociated Outcome(s)Source(s)
Supports macrophage adhesionVia integrin αMβ2 and syndecan-4. nih.gov
Activates NFκB-mediated transcriptionMay occur via integrin β2 binding. nih.gov
Induces pro-inflammatory genetic program in macrophages (M1 phenotype)Upregulation of pro-inflammatory cytokines (TNFα, IL-1β, IL-6) and chemokines (MIP-1α, IP-10). nih.gov
Immediate-early responseDirect NFκB activation leading to TNFα and IP-10 synthesis. nih.gov
Delayed responseCCN1-induced TNFα acts as autocrine/paracrine mediator for IL-1β and IL-6 expression. nih.gov
Enhances cytotoxicity of TNF-related cytokines, FasL, and TRAIL- nih.gov
Induces IL-6 production in hepatocytes (Autoimmune Hepatitis)Via α6β1/PI3K/Akt/NF-κB pathway. frontiersin.org
Biphasic effect on immune cell migrationInitial promotion followed by inhibition upon prolonged exposure, potentially via downregulation of PI3Kγ, p38, and Akt. nih.gov
Produced by immune cells, secretion induced by pro-inflammatory stimuli- nih.gov
Elevated serum levels in acute inflammation- nih.gov

Arthritis Pathogenesis (e.g., Osteoarthritis)

CCN1 has been shown to play a role in the pathogenesis of arthritis, including osteoarthritis (OA). Its expression is increased in synovial samples and knee cartilage from patients with OA and rheumatoid arthritis (RA) compared to healthy controls. mdpi.com

In OA, CCN1 is reported to aggravate cartilage inflammaging and matrix degradation. Overexpression of CCN1 has been shown to promote chondrocyte senescence. mdpi.com CCN1 can also stimulate the proliferation of OA chondrocytes. nih.gov Research indicates that CCN1 increases the expression of oncostatin M (OSM) in human osteoblastic cells. nih.govplos.org This process involves the activation of the αvβ3 receptor and downstream signaling pathways including FAK, c-Src, PI3K, and NF-κB. plos.org

Interestingly, CCN1 appears to have both detrimental and potentially beneficial effects in OA. While it promotes chondrocyte proliferation and senescence, it has also been shown to suppress ADAMTS-4 (aggrecanase) activity through direct association, which could be critical in OA development. mdpi.comnih.gov Conversely, IL-1β, a key inflammatory cytokine in OA, promotes ADAMTS-4 and inhibits CCN1 expression. nih.gov

Studies using animal models of collagen-induced arthritis in rodents have shown high expression of CCN1, and inhibition of CCN1 expression correlates with suppression of inflammatory arthritis. plos.orgwikipedia.org CCN1 promotes fibroblast-like synoviocyte proliferation and activates Th17 cells in arthritis pathogenesis. plos.org

Autoimmune Hepatitis Mechanisms

CCN1 is associated with autoimmune diseases, including autoimmune hepatitis (AIH). researchgate.net Studies have detected increased levels of CCN1 in the liver tissue and serum of AIH patients. researchgate.netnih.govnih.gov

Research in a concanavalin (B7782731) A (ConA)-induced mouse model of autoimmune hepatitis demonstrated that conditional knockout of CCN1 attenuated liver inflammation, reducing levels of ALT/AST and IL-6 expression. nih.govnih.gov In vitro studies using LO2 cells showed that CCN1 treatment significantly induced IL-6 production, which was reduced by CCN1 knockdown. nih.govnih.gov

The mechanism by which CCN1 promotes inflammation in AIH involves the activation of IL-6 production through the PI3K/Akt/NF-κB signaling pathway, mediated by binding to the α6β1 receptor. nih.govnih.gov This suggests a novel role for CCN1 in promoting inflammation in AIH through the upregulation of IL-6. nih.govnih.gov

Cardiovascular Diseases

CCN1 plays important roles in inflammation, wound healing, and tissue remodeling, including processes relevant to cardiovascular diseases like atherosclerosis and heart failure. tandfonline.com

CCN1 is implicated in the pathogenesis of atherosclerosis, a chronic inflammatory disease characterized by arterial hardening and narrowing due to plaque formation. tandfonline.comnih.gov Elevated serum CCN1 levels have been observed in patients with coronary artery disease, consistent with the inflammatory mechanisms involved in atherosclerosis development and progression. tandfonline.com CCN1 expression is also increased in atherosclerotic lesions. tandfonline.com

CCN1 contributes to atherogenesis through several mechanisms:

Vascular Smooth Muscle Cell (VSMC) Modulation: CCN1 supports VSMC adhesion and stimulates their proliferation and migration. tandfonline.com This effect may contribute to the recruitment of VSMCs into the tunica intima, accelerating atheroma formation and vascular narrowing. tandfonline.com

Endothelial Cell Dysfunction: CCN1 is involved in endothelial cell dysfunction. nih.gov It can bind to integrins αvβ3 and α6β1 to mediate endothelial cell adhesion, migration, angiogenesis, and neovascularization. tandfonline.com The angiogenic effects of CCN1 may contribute to the formation of hemorrhagic neovessels within vulnerable plaques, increasing plaque vulnerability to rupture. tandfonline.com CCN1 also regulates TNF-α induced endothelial cell apoptosis, an early event in plaque formation. nih.gov Overexpression of CCN1 promoted endothelial cell apoptosis in the presence of TNF-α, requiring the activation of P53 and NF-κB. nih.gov

Inflammation and Leukocyte Trafficking: CCN1 is an inflammation-regulated modulator of immune cell migration and can activate a proinflammatory genetic program in macrophages. tandfonline.com

Shear Stress Response: CCN1 is induced in endothelial cells by disturbed blood flow, which occurs preferentially at sites of atherosclerosis. ahajournals.orgahajournals.orgnih.gov Shear-induced CCN1 and its receptor integrin α6β1 instigate atheroprone phenotypic changes in endothelial cells by activating nuclear factor-κB (NF-κB). ahajournals.orgahajournals.orgnih.gov The activation of NF-κB further upregulates the expression of CCN1, α6, and β1, creating a positive feedback loop that sustains oxidative stress and inflammation in the arterial wall, leading to atherosclerosis. ahajournals.orgahajournals.orgnih.gov Studies in mice models have shown that disrupting CCN1-α6β1 engagement hinders atherogenesis. ahajournals.orgnih.gov

Renin-Angiotensin System: CCN1 is rapidly induced by Angiotensin II (Ang II) in vascular cells and tissue. tandfonline.comahajournals.org Ang II, a key player in hypertension and vascular resistance, may contribute to arterial plaque formation by inducing CCN1 expression, which in turn can contribute to extracellular matrix production, cell proliferation, migration, and neovascularization. ahajournals.org

A summary of CCN1's involvement in atherosclerosis mechanisms is presented in the table below:

MechanismDescriptionRelevant Cell TypesKey Pathways/Interactions
VSMC Adhesion, Proliferation, and MigrationSupports adhesion and stimulates proliferation/migration, contributing to intimal thickening.Vascular Smooth Muscle Cells (VSMCs)Integrin α6β1, Heparan sulfate proteoglycans tandfonline.com
Endothelial Cell Adhesion, Migration, AngiogenesisMediates these processes, potentially contributing to neovessel formation in plaques.Endothelial Cells (ECs)Integrins αvβ3, α6β1 tandfonline.com
Endothelial Cell ApoptosisPromotes TNF-α induced apoptosis in ECs.Endothelial Cells (ECs)TNF-α, P53, NF-κB nih.gov
Proinflammatory Program ActivationActivates inflammatory responses in immune cells.MacrophagesαMβ2-mediated NF-κB activation wikipedia.org
Shear Stress ResponseInduced by disturbed flow, promotes atheroprone phenotypes.Endothelial Cells (ECs)Integrin α6β1, NF-κB, ROS ahajournals.orgahajournals.orgnih.gov
Angiotensin II InductionRapidly induced by Ang II, potentially contributing to ECM production and neovascularization in lesions.VSMCs, Fibroblasts, Endothelial CellsAngiotensin II (Ang II), AT1 receptor, MAPK/ERK tandfonline.comahajournals.org

CCN1 expression is elevated in cardiac tissue in models of heart failure and in patients with end-stage ischemic cardiomyopathy. karger.comviamedica.pljacc.orgahajournals.org It is considered a dynamically expressed, multifunctional matricellular protein that plays essential roles in cardiovascular development and regulates inflammation, wound healing, and fibrogenesis in the adult heart. researchgate.net

CCN1 is induced in the heart by various stress-related stimuli, including neurohumoral activation, cytokines, mechanical stress, and ischemia. jacc.orgahajournals.org Ang II and α1-adrenergic stimulation induce CCN1 expression in cardiomyocytes, mediated by AT1 receptor and PKC-dependent pathways. ahajournals.orgahajournals.org Mechanical stretch also induces CCN1 expression in cardiomyocytes, an effect prevented by AT1 receptor blockade or PKC inhibition. ahajournals.orgahajournals.org

In a mouse model of chronic kidney disease induced by 5/6 nephrectomy, which often leads to cardiac remodeling, fibrosis, and heart failure, CCN1 expression was markedly enhanced in serum and heart tissues, accompanied by cardiac fibrosis, hypertrophy, and decreased systolic function. researchgate.net Specific CCN1 deficiency in this model significantly alleviated cardiac remodeling through the inhibition of the MAPK pathway. researchgate.net This suggests that in the context of CKD-induced cardiac remodeling, CCN1 may play a detrimental role mediated by MAPK signaling.

CCN1 is secreted by cardiomyocytes and can induce migration of smooth muscle cells in vitro. jacc.org It also acts as a proangiogenic factor by promoting integrin-mediated migration, adhesion, and survival of various cardiac cell types, potentially contributing to neovascularization in injured or overloaded hearts. jacc.orgahajournals.org

CCN1 expression is strongly induced in both ischemic and remote left ventricular myocardium after myocardial infarction (MI) in mice. ahajournals.org Its expression levels rapidly increase in the ischemic and remote myocardium, peaking within hours after MI and remaining elevated. ahajournals.org This induction by ischemia supports the notion that CCN1 plays a role in the heart's adaptation to cardiovascular stress. ahajournals.org

CCN1 is considered a matricellular protein that is upregulated upon injury and may function as a danger signal in the inflammatory and reparative responses following MI. windows.net It can modify the activities of certain cytokines, enhancing the apoptotic activity of Fas ligand and TRAIL and enabling TNF-alpha to be cytotoxic. researchgate.net

Research indicates that CCN1 contributes to ischemic cardioprotection. nih.gov Ischemia/reperfusion (I/R) injury induces CCN1 expression in the isolated perfused heart, and this functions as a cardioprotective mechanism. nih.gov Studies using cardiac-specific CCN1 knockout mice showed a significant increase in infarct development in response to I/R. nih.gov The induction of CCN1 in this context can be mediated through RhoA and MRTF-A signaling pathways. nih.gov CCN1 is secreted following agonist treatment and RhoA activation and can bind to cells, potentially serving an autocrine function. nih.gov

CCN1 can also promote premature senescence of cardiomyocytes, which may aid in recovery after MI. nih.gov Furthermore, CCN1 has been shown to regulate cardiomyocyte apoptosis in mice with stress-induced cardiac injury. oup.com It can sensitize FasL-mediated apoptosis in cardiomyocytes by engaging integrin α6β1 and upregulating intracellular reactive oxygen species (ROS), which activates p38 MAPK and increases cell-surface Fas expression. oup.com This suggests that CCN1 can synergize with Fas/FasL to control cardiomyocyte apoptosis in a stressed heart. oup.com

Mesencymal stem cells (MSCs) are being explored for ischemic heart disease therapy. CCN1 is abundantly present in the culture medium of MSCs and is required for MSC-mediated angiogenic responses. jci.org Plasminogen can activate CCN1 in MSCs, enhancing their proliferation and migration and leading to MSC-mediated neovascularization after ischemia. jci.org

Cardiac Remodeling and Hypertrophy

Renal Diseases (e.g., Nephropathy)

CCN1 is expressed in the kidney and is involved in the pathogenesis of various renal diseases, including nephropathy. wikipedia.orgresearchgate.netphysiology.org

In normal adult and embryonic glomeruli, CCN1 is expressed in podocytes. wikipedia.orgresearchgate.netphysiology.org However, its expression in podocytes is decreased in several kidney diseases, including IgA nephropathy, diabetic nephropathy, and membranous nephropathy, particularly in cases with severe mesangial expansion. wikipedia.orgresearchgate.netphysiology.org This downregulation of CCN1 in podocytes in diseased kidneys with mesangial expansion suggests that impaired CCN1 expression may contribute to the progression of these glomerular diseases. physiology.org

CCN1 is also localized in other parts of the nephron, including the thick ascending limb of Henle's loop, distal and proximal tubules, and collecting ducts, although its expression in these regions was not found to be altered in the studied diseased kidneys. physiology.org

In vitro studies have shown that recombinant this compound can enhance endothelial cell adhesion while inhibiting mesangial cell adhesion and migration. physiology.org CCN1 also suppressed podocyte migration and markedly induced the expression of cyclin-dependent kinase inhibitor p27Kip1 and synaptopodin in cultured podocytes. physiology.org These findings suggest that CCN1 can act on glomerular cells to modulate glomerular remodeling. physiology.org

CCN1 is considered a key protein in the transition from acute kidney injury (AKI) to chronic kidney disease (CKD). nih.govfrontiersin.org Blockade of CCN1 has been shown to mitigate renal inflammation and fibrosis after ischemic reperfusion-induced AKI in animal models. nih.govfrontiersin.org Upregulated CCN1 expression has been reported to mediate proinflammatory effects in animal models of obstructive renal fibrosis and ischemia-reperfusion kidney injury. nih.gov Urinary CCN1 excretion was significantly increased in patients with dialysis-requiring AKI, suggesting it as a potential biomarker of active or progressive kidney injury. nih.gov

In hyperuricemic nephropathy (HN), elevated uric acid is associated with renal tubular injury. nih.govfrontiersin.org Studies have shown that CCN1 is involved in the protective effect of scutellarin (B1681692) against HN. nih.govfrontiersin.org Knockdown of CCN1 aggravated NLRP3 inflammasome activation and apoptosis in UA-induced renal tubular epithelial cells, suggesting that CCN1 regulation on NLRP3 inflammasome activation is involved in the mechanism. nih.govfrontiersin.org

Furthermore, studies suggest a potential kidney-brain crosstalk mechanism involving kidney-derived CCN1. physiology.org Reduced plasma CCN1 levels due to diminished renal production in CKD may play a role in the development of brain vascular dysfunction and the pathogenesis of cognitive impairment and dementia. physiology.org

The role of CCN1 in renal fibrosis appears complex and potentially context-dependent. While some studies suggest it can inhibit the fibrotic phenotype of fibroblasts and proliferation by promoting G1 phase arrest, other research indicates it may promote pulmonary fibrosis. frontiersin.org In a rat model of ischemia-reperfusion AKI, this compound levels showed an opposite trend to renal fibrosis over time, suggesting a potential role in organ self-healing. frontiersin.org

Renal Disease ContextCCN1 Expression/RoleKey Mechanisms/Cell Types Involved
Glomerular Diseases (e.g., DN, IgA Nephropathy, Membranous Nephropathy)Decreased expression in podocytes, especially with severe mesangial expansion. wikipedia.orgresearchgate.netphysiology.orgPodocytes, Mesangial Cells, Modulation of adhesion and migration, p27Kip1, synaptopodin expression. physiology.org
AKI to CKD TransitionKey protein; blockade mitigates inflammation and fibrosis after I/R injury. nih.govfrontiersin.org Upregulated expression mediates proinflammatory effects. nih.govRenal Fibroblasts, Inflammation, Fibrosis. nih.govfrontiersin.orgnih.govfrontiersin.org
Hyperuricemic Nephropathy (HN)Involved in protection against injury; regulates NLRP3 inflammasome activation and apoptosis. nih.govfrontiersin.orgRenal Tubular Epithelial Cells, NLRP3 Inflammasome, Apoptosis. nih.govfrontiersin.org
Kidney-Brain CrosstalkKidney-derived CCN1 may maintain blood vessel structure/function; reduced levels in CKD potentially linked to brain vascular dysfunction. physiology.orgKidney (production), Brain Vasculature. physiology.org

Table: Summary of CCN1 Involvement in Renal Diseases

Disease ContextCCN1 Expression/LevelObserved Effect/RoleKey Mechanisms/Pathways Involved
Osteoarthritis (OA)Increased in cartilage and synovium. mdpi.comnih.govAggravates inflammaging and matrix degradation; promotes chondrocyte senescence and proliferation; increases OSM in osteoblasts. mdpi.comnih.govplos.orgaginganddisease.orgαvβ3/FAK/c-Src/PI3K/NF-κB pathway (in osteoblasts); p38 pathway (senescence); ADAMTS-4 interaction. nih.govplos.orgaginganddisease.org
Autoimmune Hepatitis (AIH)Increased in liver tissue and serum. researchgate.netnih.govnih.govPromotes liver inflammation. nih.govnih.govα6β1/PI3K/Akt/NF-κB pathway leading to IL-6 production. nih.govnih.gov
AtherosclerosisElevated in serum and atherosclerotic lesions. tandfonline.comahajournals.orgContributes to plaque formation, VSMC modulation, endothelial dysfunction, inflammation, neovascularization. tandfonline.comnih.govahajournals.orgahajournals.orgnih.govahajournals.orgIntegrins αvβ3, α6β1, αMβ2; TNF-α; P53; NF-κB; ROS; Ang II. wikipedia.orgtandfonline.comnih.govahajournals.orgahajournals.orgnih.govahajournals.org
Cardiac Remodeling and HypertrophyElevated in heart tissue in heart failure/ischemia. karger.comviamedica.pljacc.orgahajournals.orgComplex role; potentially inhibits fibrosis in some contexts; promotes cardiac fibrosis and hypertrophy in CKD-induced remodeling. karger.comresearchgate.netMAPK pathway (in CKD-induced remodeling); AT1 receptor; PKC; Integrins. ahajournals.orgresearchgate.netahajournals.org
Ischemic Myocardial Injury (MI, I/R)Strongly induced in ischemic and remote myocardium. ahajournals.orgContributes to cardioprotection; promotes cardiomyocyte senescence; regulates cardiomyocyte apoptosis; involved in MSC-mediated repair. nih.govnih.govoup.comjci.orgRhoA/MRTF-A signaling; Fas/FasL; Integrin α6β1; ROS; p38 MAPK; Plasminogen activation (in MSCs). nih.govoup.comjci.org
Renal Diseases (e.g., Nephropathy, AKI, CKD, HN)Decreased in podocytes in certain glomerular diseases; Upregulated in AKI/CKD; Involved in HN. wikipedia.orgresearchgate.netphysiology.orgnih.govfrontiersin.orgnih.govModulates glomerular remodeling; involved in AKI to CKD transition, inflammation, and fibrosis; regulates NLRP3 inflammasome and apoptosis in HN. physiology.orgnih.govfrontiersin.orgnih.govfrontiersin.orgPodocytes; Mesangial cells; Renal fibroblasts; Renal tubular epithelial cells; NLRP3 inflammasome; Apoptosis; Kidney-brain crosstalk. physiology.orgnih.govfrontiersin.orgnih.govphysiology.orgfrontiersin.org

Ocular Diseases (e.g., Retinal Neovascularization)

CCN1 is recognized for its significant role in both normal vascular development and pathological neovascularization, particularly in the context of ocular diseases like retinopathy of prematurity (ROP) and proliferative diabetic retinopathy (PDR). Retinal neovascularization (RNV) is a key feature of these conditions, leading to the growth of aberrant blood vessels that can cause vision loss and blindness. nih.govcabidigitallibrary.org

Research indicates that CCN1 is an essential regulator of vascular development and contributes to pathological neovascularization in the eye. frontiersin.org Studies using mouse models of oxygen-induced retinopathy (OIR), which mimics aspects of ROP, have shown that CCN1 expression is altered during the vaso-obliteration and vaso-proliferation phases. nih.gov While CCN1 is typically repressed during tissue involution and in avascular tissues, its expression is associated with developmental and pathological angiogenesis. nih.govnih.gov

Mechanistically, CCN1 is believed to enhance retinal neovascularization through the PI3K/Akt–VEGF signaling pathway. nih.gov Studies have demonstrated that CCN1 can induce MCP-1 through the activation of PI3K/Akt and NF-κB signaling in chorioretinal vascular endothelial cells. nih.gov Furthermore, CCN1, via the PI3K/Akt pathway, can enhance VEGF expression, promoting neovascularization. nih.gov

Elevated levels of CCN1 have been observed in the retinas of animal models with streptozotocin-induced diabetes. frontiersin.org Vitreous injections of advanced glycation end products and VEGF also increased retinal CCN1 levels. frontiersin.org Conversely, depletion or knockdown of CCN1 significantly inhibited retinal neovascularization in OIR mouse models. frontiersin.org This suggests that CCN1 plays a crucial role in RNV via the PI3K/Akt–VEGF signaling pathway and may represent a potential therapeutic target for conditions like ROP. nih.gov

CCN1 interacts with various integrin receptors, including αvβ3, αMβ2, α6β1, αIIbβ3, and αDβ2, which can reprogram gene expression related to adhesion, migration, differentiation, and connective tissue remodeling. nih.gov The specific in vivo function of CCN1 is context-dependent and relies on these interactions. physiology.org

Interestingly, studies on the degradome products of CCN1 have revealed that different truncated forms can have varying effects on pathological angiogenesis in the retina. nih.gov Vitreal fluids from patients with PDR were found to be enriched with a two-module form of CCN1 (IGFBP and vWC domains), which exacerbated pathological angiogenesis in an OIR mouse model. nih.gov In contrast, lentivirus-mediated expression of full-length CCN1 or a three-module form (IGFBP-vWC-TSP1) reduced ischemia-induced neovascularization. nih.gov This suggests that proteolytic degradation of CCN1 can amplify the pro-angiogenic potential of its exposed domains. nih.gov

CCN1 also interacts with other signaling pathways relevant to retinal neovascularization. For instance, CCN1 can modulate the activities of growth factors and cytokines like TGF-β, TNF-α, and VEGF through direct interaction or by affecting their receptors. nih.gov Additionally, CCN1 signaling can reprogram the expression of genes in the Notch signaling pathway, such as Dll4, and affect SHP-1, a phosphatase involved in VEGF-R2 dephosphorylation. nih.gov

Furthermore, a feedback loop between CCN1 and Yes-associated protein (YAP) has been identified as a regulator of physiological and pathological angiogenesis. nih.gov The CCN1 promoter is a direct genomic target of YAP in endothelial cells. nih.gov YAP deficiency downregulates CCN1 and alters gene expression related to the cytoskeleton and mitosis. nih.gov Conversely, CCN1 overexpression can inactivate YAP, suggesting a negative feedback mechanism. nih.gov This interplay between CCN1 and YAP is significant in the pathogenesis of neovascular diseases. nih.gov

Skin Aging Mechanisms

CCN1 is implicated as a critical mediator of oxidative stress-induced skin connective tissue aging. aimspress.com Elevated CCN1 levels are observed in the dermis of aged human skin and in replicative senescent dermal fibroblasts. aimspress.comfrontiersin.org Oxidative stress, arising from sources like UV irradiation and endogenous metabolism, is a significant factor in human aging and contributes to alterations in the collagen-rich extracellular matrix (ECM), a hallmark of skin connective tissue aging. aimspress.com

CCN1 contributes to skin aging, at least in part, by up-regulating multiple proinflammatory cytokines, such as interleukin 1β (IL-1β). aimspress.com Both CCN1 and IL-1β are strongly induced by reactive oxygen species (ROS) and acute UV irradiation in human skin. aimspress.com CCN1 induces IL-1β, which in turn mediates CCN1-induced aberrant collagen homeostasis. aimspress.com Knockdown of CCN1 can reduce UV/ROS-induced IL-1β, partially preventing aberrant collagen homeostasis. aimspress.com

Elevated CCN1 also induces the transcription factor AP-1, which stimulates the expression of matrix metalloproteinases (MMPs) and cytokines. aimspress.com CCN1 functions as a mediator of collagen homeostasis, and its elevated presence in the human dermis alters the expression of numerous secreted proteins, leading to deleterious effects on the dermal microenvironment. aimspress.com This alteration is referred to as the "Age-Associated Secretory Phenotype (AASP)". aimspress.com

CCN1 not only increases intracellular ROS levels but is also induced by oxidative stress, suggesting a positive feedback loop that can lead to sustained elevation of ROS and CCN1 in aged skin fibroblasts. aimspress.com Targeting the c-Jun/CCN1 axis may offer clinical benefits for ROS-mediated connective tissue aging in human skin. aimspress.com

In replicative senescent dermal fibroblasts, elevated CCN1 is associated with reduced levels of type I procollagen and increased levels of MMP-1, mirroring observations in aged human skin in vivo. aimspress.com Knockdown of elevated CCN1 in these senescent fibroblasts can partially normalize the expression of both type I procollagen and MMP-1. aimspress.com

Senescent fibroblasts, which accumulate in the dermis with age, contribute to skin aging by releasing proteolytic, matrix-degrading senescence-associated secretory phenotypes (SASPs). frontiersin.org CCN1, a matricellular protein, is suggested to contribute to this age-associated dermal microenvironment. frontiersin.org Elevated CCN1 expression has been shown to accelerate dermal aging by dysregulating collagen production and homeostasis in transgenic mouse models. frontiersin.org These models exhibited increased MMP expression and impaired TGF-β/Smad signaling, resulting in reduced collagen-1 expression and ECM fragmentation. frontiersin.org Furthermore, CCN1 induces increased expression of proinflammatory cytokines, further promoting dermal aging. frontiersin.org

Other Pathological Associations (e.g., Pre-eclampsia)

CCN1 has also been implicated in other pathological conditions, notably pre-eclampsia. Pre-eclampsia is a serious pregnancy complication thought to originate in the placenta and linked to insufficient trophoblast invasion and abnormal placental vascularization. spandidos-publications.comtandfonline.com

Studies have shown that CCN1 (Cyr61) is expressed in the placenta during embryonic development and that its expression levels are significantly decreased in pre-eclamptic placentas compared to normal pregnancies. spandidos-publications.comnih.gov This suggests that CCN1 is involved in placental angiogenesis and may play a crucial role in the pathogenesis of pre-eclampsia. spandidos-publications.com

CCN1 is strongly expressed in endothelial cells and extravillous trophoblasts in the placenta, with increasing levels during placental development. nih.gov However, in early-onset pre-eclampsia, significantly decreased levels of both CCN1 and CCN3 were found in placentae and maternal serum compared to matched controls. tandfonline.comnih.gov This reduction in CCN molecules is suggested as a potential reason for the failure of uterine vascular remodeling observed in pre-eclampsia. nih.gov

CCN1 and CCN3 are involved in regulating trophoblast cell differentiation by inducing senescence and enhancing migration properties. tandfonline.com Reduced levels of these proteins in early-onset pre-eclampsia could contribute to a shift from invasive to proliferative extravillous trophoblasts, potentially explaining their shallow invasion properties in this disease. tandfonline.com

Recent research has also explored the potential link between SARS-CoV-2 infection during pregnancy and placental changes involving CCN1. bohrium.com Elevated CCN1 was found in the placentas of term pregnant women infected with SARS-CoV-2. bohrium.com By activating inflammatory responses, CCN1 may induce the production of anti-angiogenic factors like soluble fms-like tyrosine kinase 1 (sFlt-1) and soluble endoglin (sEng), which are increased in pre-eclampsia and can lead to abnormal placental vascular architecture. bohrium.com

The role of CCN1 in reproduction includes contributions to implantation, fetal neovascularization, fetal brain development, fetal cartilaginous development, and fetal-maternal cross-talk. spandidos-publications.com Abnormal CCN1 expression may result in pre-eclampsia, embryonic death, and disturbances in vascular dysplasia. spandidos-publications.com

CCN1's ability to interact with different integrins in a cell type- and function-specific manner allows it to mediate diverse biological activities. aimspress.com For example, in fibroblasts, CCN1 interactions with α6β1 stimulate cell adhesion, while binding to αvβ3 induces DNA synthesis. frontiersin.org This context-dependent interaction is crucial for its varied roles in both normal physiological processes and pathological conditions. physiology.org

Regulatory Mechanisms Governing Ccn1 Activity

Upstream Regulators and Inducers of CCN1 Expression

The transcription of the CCN1 gene can be rapidly induced by a wide array of stimuli, reflecting its role as an immediate-early gene. spandidos-publications.com These inducers include growth factors, cytokines, neurohumoral factors, and oxidative stress. spandidos-publications.comahajournals.orgaimspress.com

Growth Factors (e.g., PDGF, VEGF, TGF-β)

Growth factors are significant upstream regulators of CCN1 expression. Vascular Endothelial Growth Factor (VEGF) has been shown to induce a significant upregulation of both CCN1 mRNA and protein in osteoblasts in a dose- and time-dependent manner. nih.govresearchgate.net This VEGF-mediated induction of CCN1 in osteoblasts contributes to pro-angiogenic activity. researchgate.net Platelet-Derived Growth Factor (PDGF) and Transforming Growth Factor-beta (TGF-β) are also listed as environmental stimulatory factors that can induce CCN1 transcription. spandidos-publications.com While VEGF strongly upregulates CCN1 in osteoblasts, PDGF or TGF-β show less pronounced effects on CCN1 expression in this specific cell type. nih.govresearchgate.net However, these growth factors are known to play important roles in processes where CCN1 is involved, such as wound healing and angiogenesis. brieflands.com

Cytokines (e.g., IL-1, TNF-α, IL-17)

Pro-inflammatory cytokines are potent inducers of CCN1 expression. Tumor Necrosis Factor-alpha (TNF-α) has been identified as a potent inducer of CCN1 expression in cardiomyocytes. ahajournals.orgnih.gov Interleukin-1 (IL-1), specifically IL-1β, is a potent pro-inflammatory cytokine that can be induced by CCN1, and this induction contributes to aberrant collagen homeostasis in human dermal fibroblasts. aimspress.com Studies also indicate that CCN1 can induce IL-6 production in certain cells, such as LO2 cells, in a dose-dependent manner. frontiersin.org While CCN1 can induce IL-6, its effect on other cytokines like IFN-γ, IL-17, and TNF-α may vary depending on the cell type. frontiersin.orgresearchgate.net CCN1 has also been shown to upregulate various cytokines (TNFα, IL-1α, IL-1β, IL-6, IL-12b) and chemokines in macrophages through integrin-NFκB signaling, indicating a complex interplay between CCN1 and the inflammatory cytokine network. nih.govoncotarget.com

Neurohumoral Factors (e.g., Angiotensin II)

Neurohumoral factors, such as Angiotensin II (Ang II), are also known to induce CCN1 expression. Ang II, signaling through the angiotensin type 1 (AT1) receptor, induces CCN1 expression in ventricular cardiomyocytes. ahajournals.orgnih.govresearchgate.net This induction by Ang II and other stimuli like α1-adrenergic agonists supports the notion that CCN1 plays a role in the heart's adaptation to cardiovascular stress. ahajournals.orgnih.govresearchgate.netahajournals.orgjacc.org The Ang II-mediated induction of CCN1 in cardiomyocytes can be abolished by inhibiting the MEK/ERK or protein kinase C (PKC) pathways. ahajournals.orgnih.govresearchgate.net

Oxidative Stress

Oxidative stress is a significant inducer of CCN1 expression, particularly in the context of tissue aging and disease. CCN1 is markedly induced by Reactive Oxygen Species (ROS) in human dermal fibroblasts and acts as a critical mediator of oxidative stress-induced skin connective tissue aging. aimspress.commdpi.comaimspress.com ROS increase the activity of the transcription factor AP-1, specifically c-Jun, which binds to the CCN1 promoter and enhances its expression. aimspress.comaimspress.com Antioxidants, such as N-acetyl-L-cysteine, can reduce ROS-induced CCN1 expression. aimspress.comaimspress.com Furthermore, a positive feedback loop exists where CCN1 not only is induced by oxidative stress but also increases intracellular levels of ROS, perpetuating elevated levels of both. aimspress.comresearchgate.net

Feedback Mechanisms and Crosstalk with Other Signaling Pathways

CCN1 is involved in intricate feedback loops and engages in crosstalk with numerous signaling pathways, highlighting its role as a central regulator in diverse cellular processes. CCN1 can interlink integrin and Hippo pathways. elifesciences.org It activates VEGFR2 and downstream MAPK/PI3K signaling pathways, as well as YAP/TAZ, which in turn can enhance tip cell activity and CCN1 expression itself, suggesting a positive feedback regulation loop in angiogenesis. elifesciences.org CCN1 also influences VEGF signaling by increasing the expression of both DLL4 (a negative feedback regulator of VEGF) and SOX17 (a positive regulator of VEGF), suggesting it can modulate VEGF signaling. elifesciences.org A negative feedback loop involving CCN1 signals and YAP function through matrix unstiffening has been identified as critical for normal blood vessel growth and regeneration under ischemic conditions. nih.gov

CCN1 interacts with various cell surface receptors, primarily integrins (e.g., αvβ3, α6β1, αMβ2, αVβ5), and heparan sulfate (B86663) proteoglycans, to activate downstream signaling cascades. uniprot.orgahajournals.orgwikipedia.orgnih.govashpublications.org These interactions are cell type-dependent and determine the specific cellular response to CCN1. wikipedia.orgnih.gov For instance, CCN1 promotes cell survival through integrin αvβ3 but can induce apoptosis through α6β1 in fibroblasts. researchgate.netresearchgate.net CCN1 binding to integrin αvβ3 and VEGFR2 can activate ERK1/2, P38 MAPK, and PI3K signaling pathways, which subsequently induce YAP/TAZ activity and CCN1 expression. elifesciences.org CCN1 also activates NFκB-mediated transcription in macrophages through integrin αMβ2 and syndecan-4, leading to the upregulation of pro-inflammatory genes. nih.gov This NFκB activation can occur through immediate-early responses or delayed responses mediated by CCN1-induced TNFα. nih.gov CCN1 has also been shown to mediate Notch1 signaling in breast cancer. frontiersin.org In pancreatic cancer, CCN1 acts as an upstream regulator of Sonic Hedgehog (SHh) through the integrin αvβ3-Notch-1 signaling pathway. researchgate.netnih.gov

Degradation and Turnover of CCN1 Protein

The levels of this compound are also controlled by its degradation and turnover. CCN1 mRNA has a short half-life, partly due to the presence of AU-rich elements in its 3'-UTR. wikipedia.org Post-translational modifications, such as glycosylation, and degradation by proteases, including matrix metalloproteinases (MMPs) and kallikreins, play a role in regulating this compound levels. researchgate.net MMPs, particularly MMP-2 and MMP-14, can cleave CCN1, generating truncated variants with potentially different biological activities. nih.gov The level of MMP activity can influence the extent of this compound degradation. nih.gov This proteolytic cleavage can modulate the functional capabilities of CCN1, potentially switching its role from angiostimulatory to angioinhibitory depending on the generated fragments. nih.gov The turnover of extracellular matrix proteins, including CCN1, is crucial for processes like wound healing and cardiac fibrosis. nih.govbiorxiv.org

Summary of CCN1 Regulation

Regulatory FactorExamplesEffect on CCN1 Expression/ActivityKey Pathways Involved
Growth Factors VEGF, PDGF, TGF-βInduce CCN1 expression (VEGF particularly potent in osteoblasts)Varies by growth factor and cell type
Cytokines IL-1, TNF-α, IL-17Induce CCN1 expression; CCN1 can induce other cytokines (e.g., IL-6)Integrin-NFκB, potentially others
Neurohumoral Factors Angiotensin II, α1-adrenergic stimuliInduce CCN1 expressionAT1 receptor, MEK/ERK, PKC
Oxidative Stress ROSInduces CCN1 expression; forms positive feedback loop with ROSAP-1 (c-Jun)
Feedback Mechanisms YAP/TAZ, DLL4/SOX17Positive and negative feedback loops existHippo pathway, VEGF signaling, Integrin signaling
Crosstalk Integrins, VEGFR2, Notch1, SHhModulates diverse signaling pathways depending on interaction partnersMAPK/PI3K, YAP/TAZ, NFκB, Notch, SHh, PKC, ERK, JNK, p38
Degradation MMPs, KallikreinsProteolytic cleavage leading to protein turnover and truncated variantsProtease activity

Research Methodologies and Experimental Models in Ccn1 Studies

In Vitro Cell Culture Models

In vitro cell culture models provide a controlled environment to investigate the direct effects of CCN1 on specific cell types and to elucidate underlying signaling pathways. These models allow for precise manipulation of CCN1 levels or activity and the study of cellular responses such as adhesion, migration, proliferation, differentiation, and apoptosis.

Primary Cell Cultures (e.g., Fibroblasts, Endothelial Cells, Macrophages)

Primary cell cultures, derived directly from tissues, offer a physiologically relevant context for studying CCN1 function. Fibroblasts, endothelial cells, and macrophages are among the primary cell types extensively utilized in CCN1 research.

Studies using primary fibroblasts have shown that CCN1 can act as an adhesion substrate, mediating cell adhesion through interactions with specific integrins like α6β1 and αvβ3 frontiersin.orgspandidos-publications.com. Paradoxically, while promoting adhesion, CCN1 can also induce apoptosis in fibroblasts, a process that requires p53 and is mediated through integrin α6β1 and syndecan-4 rupress.org. CCN1 was first identified as a serum-inducible immediate-early gene product in mouse 3T3 fibroblasts mdpi.comnih.govwikiwand.com.

Endothelial cells (ECs) are critical for angiogenesis, a process significantly influenced by CCN1. Primary endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) and Retinal Endothelial Cells (RECs), have been used to demonstrate that CCN1 promotes endothelial cell adhesion, migration, proliferation, and tube formation physiology.orgnih.govnih.govspandidos-publications.com. CCN1's pro-angiogenic activity in ECs is often mediated through binding to integrin αvβ3 spandidos-publications.comnih.govresearchgate.net. Studies on rheumatoid arthritis (RA) endothelial cells showed that CCN1 invalidation reduced their proliferative capacities, delayed capillary tube formation, and decreased migration acrabstracts.org.

Macrophages play a key role in inflammation and tissue remodeling. Primary peritoneal macrophages have been used to show that CCN1 supports macrophage adhesion through integrin αMβ2 and syndecan-4 nih.gov. CCN1 also activates NFκB signaling in macrophages, leading to the expression of pro-inflammatory cytokines and chemokines characteristic of M1 macrophages nih.gov. CCN1 has been shown to bind to various human immune cells, including monocytes, and in vitro preincubation with CCN1 diminished their transwell migration and abrogated their chemotactic response to various chemokines ahajournals.org.

Other primary cell types used include mesangial cells and podocytes to study CCN1's role in kidney function and disease physiology.org, smooth muscle cells to investigate migration and adhesion spandidos-publications.comahajournals.org, osteoblasts to study proliferation and differentiation spandidos-publications.com, and endothelial progenitor cells (EPCs) to assess their recruitment and angiogenic roles nih.gov.

Immortalized Cell Lines

Immortalized cell lines offer a convenient and reproducible system for high-throughput screening and mechanistic studies due to their indefinite proliferative capacity. Various immortalized cell lines have been employed in CCN1 research.

Mouse 3T3 fibroblasts were instrumental in the initial discovery and cloning of CCN1 mdpi.com. Immortalized hippocampal progenitor (H19–7) cells have been used to study CCN1's role in neuronal differentiation frontiersin.org. Immortalized mouse and human podocyte cell lines have been utilized to investigate the effects of CCN1 on podocyte migration and the expression of proteins like p27Kip1 and synaptopodin physiology.org.

Macrophage cell lines such as I-13.35 and RAW 264.7 have been used to study CCN1-mediated macrophage adhesion and the regulation of pro-inflammatory genes nih.gov. Cancer cell lines are frequently used to explore CCN1's role in tumorigenesis, proliferation, migration, invasion, and resistance to therapy. Examples include NSCLC cells, SAOS-2 osteosarcoma cells, lung carcinoma cell lines H1155 and H2122, MDA-MB-231 and MCF-7 breast cancer cells, RPMI‑8226 multiple myeloma cells, and Panc-1 pancreatic cancer cells acrabstracts.orgspandidos-publications.commdpi.comnih.govresearchgate.netconicet.gov.arfrontiersin.orgresearchgate.net. GeneCards lists several immortalized cell lines expressing CCN1, including HepG2, K562, Panc1, HeLa-S3, MCF-7, and HCT116 genecards.org.

Co-culture Systems

Co-culture systems allow researchers to study the interactions between different cell types and the influence of the cellular microenvironment on CCN1 expression and function.

Studies have used co-culture systems to investigate the crosstalk between mesenchymal stem cells (MSCs) and myeloma cells, demonstrating that contact with MSCs or stimulation with recombinant CCN1 can induce splicing and enhance transcription and translation of CCN1 in myeloma cells d-nb.info. Co-culturing endothelial cells with endothelial progenitor cells has shown that ECs promote the proliferation, migration, and tube formation of EPCs, with CCN1 potentially involved in these effects nih.gov. An in vitro co-culture system of human pulmonary microvascular endothelial cells (HPMEC) and MDA-MB-231 breast cancer cells revealed that co-culture increased CCN1 expression and the formation of CCN1/integrin αvβ1 complexes, highlighting cell-cell communication in the tumor microenvironment frontiersin.org. Indirect co-culture systems have also been used to show that pancreatic cancer cell-secreted CCN1 promotes endothelial cell migration researchgate.net.

In Vivo Animal Models

In vivo animal models are essential for understanding the complex biological functions of CCN1 within a whole organism context, including its roles in development, disease pathogenesis, and response to therapeutic interventions.

Genetic Manipulation Models (e.g., Knockout, Transgenic, Conditional Knockout Mice, Zebrafish Models)

Genetic manipulation in animal models, particularly mice, has provided significant insights into CCN1's physiological roles. Conventional global knockout of the Ccn1 gene in mice results in embryonic lethality due to severe vascular defects, highlighting its crucial role in cardiovascular development frontiersin.orgnih.govbiologists.comahajournals.orgnih.govjax.orgspringernature.com.

To overcome the embryonic lethality of global knockouts and study CCN1 function in specific tissues or at later developmental stages, conditional knockout mice have been generated. These models allow for cell type-specific deletion of Ccn1 using systems like Cre-LoxP recombination acrabstracts.orgbiologists.comspringernature.comresearchgate.net. For instance, conditional deletion of CCN1 in endothelial cells has been studied acrabstracts.orgbiologists.com, and ependyma-specific Ccn1 knockout mice have been generated researchgate.net.

Knock-in mice, where the endogenous Ccn1 gene is replaced with a mutated version, are used to study the effects of specific CCN1 mutations or the disruption of interactions with binding partners like integrins. Examples include Ccn1 knock-in mice expressing CCN1 defective for binding specific integrins, such as the Ccn1-dm allele which disrupts α6β1-HSPG binding researchgate.netjax.orgspringernature.comahajournals.org. These mice can be viable and fertile but may exhibit phenotypes related to injury repair or disease susceptibility jax.org.

Zebrafish models are mentioned as potentially complementing mouse knockout studies, particularly for exploring postnatal functions and potential functional subdivisions among duplicated paralogs, as the early lethality and severe phenotypes in mouse knockouts can be challenging frontiersin.orgnih.gov.

Disease Models (e.g., Fibrosis Models, Tumor Xenografts, Ischemic Models)

Animal models of various diseases are widely used to investigate the involvement of CCN1 in pathology and to evaluate potential therapeutic strategies targeting CCN1.

Fibrosis models, such as bleomycin-induced pulmonary fibrosis, hyperoxia-induced lung injury, and ventilator-induced lung injury in mice, have shown upregulation of CCN1 expression and its contribution to fibrotic processes, often via pathways like TGF-β1/SMAD3 signaling mdpi.com. In a mouse model of carbon tetrachloride-induced liver fibrosis, the accumulation of senescent cells, partly controlled by CCN1, functions to limit fibrosis nih.govresearchgate.net.

Tumor xenograft models, involving the transplantation of human cancer cells (often overexpressing or with silenced CCN1) into immunodeficient mice (like SCID mice), are extensively used to study CCN1's role in tumor growth, angiogenesis, invasion, and metastasis acrabstracts.orgspandidos-publications.commdpi.comnih.govresearchgate.netscispace.comgoogle.com. Overexpression of CCN1 in various cancer cell lines has been shown to enhance tumor growth and vascularization in xenografts nih.govresearchgate.net. In vivo studies using anti-CCN1 neutralizing antibodies in NSCLC mice models showed inhibition of tumor growth and metastasis mdpi.com. Subcutaneous transplantation of CT26 tumor cells combined with RA ECs transfected with CCN1 shRNA to CB17 SCID mice resulted in reduced tumor volume and vascular density acrabstracts.org. Myeloma bone disease models in mice, involving the injection of myeloma cells, have been used to evaluate the effect of CCN1 overexpression on bone remodeling spandidos-publications.com.

Ischemic models, including rabbit ischemic hind limb, rat cornea, and mouse models of ischemic retinopathy, have been used to study CCN1's role in angiogenesis and vascular repair nih.govbiologists.com. CCN1 promotes microvessel growth and improves collateral blood flow in some ischemic models biologists.com.

Inflammatory disease models, such as experimental autoimmune myocarditis (EAM) in mice, a model of inflammatory cardiomyopathy, have shown that CCN1 gene transfer significantly reduced cardiac disease score and immune cell infiltration ahajournals.org. Methyl-BSA-induced arthritis in mice and collagen-induced arthritis in rodents have been used to study CCN1's role in inflammatory arthritis, with inhibition of CCN1 correlating with suppression of the disease acrabstracts.orgresearchgate.netnih.gov. Models of inflammatory colitis have also shown CCN1 upregulation nih.gov.

Other disease models include rat anti-Thy-1 glomerulonephritis to study kidney injury physiology.org, a rat artery balloon injury model to study neointimal hyperplasia ahajournals.org, and models of atherosclerosis, where CCN1 is expressed in advanced lesions mdpi.comahajournals.org.

Here is a summary of some research findings and models:

Study FocusIn Vitro ModelIn Vivo ModelKey Finding Related to CCN1Citation
FibrosisFibroblasts, various lung cellsBleomycin-induced, hyperoxia-induced, VILI mouse models; CCl4-induced liver fibrosis mouse modelUpregulated in fibrotic tissues; promotes profibrotic gene expression; induces fibroblast senescence to limit fibrosis. mdpi.comnih.govresearchgate.net
AngiogenesisEndothelial cells (HUVECs, RECs), EPCsCcn1 knockout mice (embryonic lethality); tumor xenografts; ischemic models (rabbit hind limb, rat cornea, mouse retinopathy)Promotes endothelial cell adhesion, migration, proliferation, tube formation; essential for cardiovascular development; promotes tumor vascularization. nih.govnih.govspandidos-publications.comnih.govresearchgate.netbiologists.com
CancerVarious cancer cell lines (breast, lung, osteosarcoma, myeloma, pancreatic, gastric, prostate, ovarian, squamous, glioblastoma)Tumor xenografts in immunodeficient mice (SCID); NSCLC mouse modelPromotes tumor growth, angiogenesis, invasion, metastasis; can affect chemosensitivity and apoptosis; role is context-dependent. acrabstracts.orgspandidos-publications.commdpi.comnih.govresearchgate.netconicet.gov.arfrontiersin.orgresearchgate.netscispace.comgoogle.com
Inflammation/Immune CellsMacrophages (peritoneal, cell lines), monocytes, lymphocytesExperimental autoimmune myocarditis mouse model; methyl-BSA-induced arthritis mouse model; collagen-induced arthritis rodent model; inflammatory colitis modelsSupports macrophage adhesion; activates pro-inflammatory signaling in macrophages; modulates immune cell migration; involved in inflammatory arthritis. ahajournals.orgnih.govresearchgate.netnih.govnih.gov
Kidney Function/DiseaseMesangial cells, podocytes (primary and immortalized)Rat anti-Thy-1 glomerulonephritis model; human kidney samples from nephropathiesAffects mesangial cell and podocyte adhesion and migration; expression altered in diseased kidneys. physiology.org
AtherosclerosisEndothelial cells (HUVECs)Carotid artery ligation model in mice; Apoe-/- mouse modelInvolved in flow-induced atheroprone changes in endothelial cells via integrin α6β1. mdpi.comahajournals.org
Bone Remodeling (Myeloma)OsteoblastsMyeloma bone disease mouse modelStimulates osteoblast proliferation and differentiation; contributes to bone remodeling. spandidos-publications.com

Biochemical and Molecular Techniques

Biochemical and molecular techniques are fundamental to investigating CCN1's expression, interactions, and downstream effects at the molecular level.

Gene Expression Analysis (e.g., qPCR, RNA-seq)

Analyzing the expression levels of the CCN1 gene provides crucial insights into its transcriptional regulation in different cell types and conditions. Quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) are commonly used methods for this purpose.

qPCR allows for the sensitive and quantitative measurement of specific mRNA transcripts. Studies utilize qPCR to assess changes in CCN1 mRNA levels in response to various stimuli, such as treatment with CCN1 itself or other signaling molecules nih.govnih.gov. For instance, qPCR has been used to show that CCN1 treatment can regulate the mRNA levels of inflammatory cytokines and chemokines in macrophages nih.gov. Similarly, qPCR analysis of mouse retinas at different postnatal stages demonstrated dynamic changes in CCN1 transcript levels during vascular development nih.gov.

RNA-seq provides a comprehensive view of the transcriptome, allowing for the identification of differentially expressed genes (DEGs) in the presence or absence of CCN1 or under conditions where CCN1 expression is altered. This high-throughput method can reveal the broad transcriptional programs influenced by CCN1. RNA-seq analysis of cortical neural stem cells, for example, has been used to identify genes whose expression is impacted by CCN1 deficiency or overexpression biorxiv.org. Comparing RNA-seq data from cells with altered CCN1 levels to control cells helps researchers understand the downstream genetic pathways regulated by CCN1 biorxiv.org.

MethodApplication in CCN1 StudiesKey Findings/InsightsCitation
qPCRQuantifying CCN1 mRNA levelsReveals dynamic expression during development and in response to stimuli. nih.govnih.gov
qPCRAnalyzing downstream gene expressionIdentifies inflammatory genes and other targets regulated by CCN1. nih.gov
RNA-seqComprehensive transcriptome analysisIdentifies broad gene expression changes influenced by CCN1. biorxiv.orgresearchgate.net
RNA-seqIdentifying differentially expressed genes (DEGs)Uncovers genetic pathways and biological processes affected by CCN1. biorxiv.orgresearchgate.net

Protein Expression and Interaction Analysis (e.g., Western Blot, Immunoprecipitation, Mass Spectrometry)

Understanding the levels and interactions of the CCN1 protein is essential for elucidating its functions. Techniques such as Western blot, immunoprecipitation, and mass spectrometry are widely employed.

Western blot is a standard technique for detecting and quantifying specific proteins in cell or tissue lysates. It is used to assess this compound expression levels under different experimental conditions, such as after gene knockdown or overexpression researchgate.net. Western blot can also be used to examine the phosphorylation status of proteins in CCN1-mediated signaling pathways nih.gov.

Immunoprecipitation (IP) is used to isolate a specific protein (in this case, CCN1 or a potential binding partner) and its interacting partners from a complex mixture. By pulling down CCN1, researchers can identify proteins that physically associate with it. This is often followed by Western blot to confirm the presence of suspected interacting proteins or by mass spectrometry for unbiased identification of novel binding partners biorxiv.orgnih.gov. Co-immunoprecipitation experiments have been used to demonstrate interactions between CCN1 and other proteins involved in signaling pathways nih.govtandfonline.com.

Mass spectrometry (MS) is a powerful tool for identifying and quantifying proteins in a sample. When coupled with techniques like affinity purification or immunoprecipitation, MS can identify proteins that interact with CCN1 biorxiv.orgnih.gov. Tandem affinity purification coupled with mass spectrometry has been used to identify proteins that potentially interact with intracellular CCN1 nih.gov. Mass spectrometry can also be used for quantitative proteomics to assess global protein expression changes in response to CCN1. oup.com

MethodApplication in CCN1 StudiesKey Findings/InsightsCitation
Western BlotDetecting and quantifying this compound levelsConfirms changes in protein expression due to experimental manipulations or conditions. researchgate.net
Western BlotAnalyzing protein phosphorylationIndicates activation of downstream signaling pathways. nih.govelifesciences.org
ImmunoprecipitationIsolating CCN1 and its interacting proteinsIdentifies proteins that physically bind to CCN1. nih.govtandfonline.com
Mass SpectrometryIdentifying CCN1-interacting proteinsProvides unbiased identification of novel CCN1 binding partners. biorxiv.orgnih.govacs.org
Mass SpectrometryQuantitative proteomicsAssesses global protein expression changes in response to CCN1, potentially identifying novel biomarkers. oup.com

Signaling Pathway Assays (e.g., Reporter Assays, Kinase Assays)

CCN1 exerts its functions by activating various intracellular signaling pathways. Reporter assays and kinase assays are used to investigate these downstream signaling events.

Reporter assays, such as luciferase reporter assays, are used to monitor the transcriptional activity of specific signaling pathways or gene promoters regulated by CCN1. Cells are transfected with a construct containing a reporter gene (e.g., luciferase) under the control of a promoter or response element of interest (e.g., NF-κB response element or CCN1 promoter). Changes in reporter gene activity indicate activation or repression of the targeted pathway or promoter. Luciferase reporter assays have been used to demonstrate CCN1's ability to activate NF-κB-dependent transcription and to investigate the regulation of the CCN1 promoter by factors like β-catenin nih.govtandfonline.complos.org.

Kinase assays measure the activity of specific kinases that are part of CCN1-activated signaling cascades. These assays can be used to confirm whether CCN1 stimulation leads to increased phosphorylation activity of downstream kinases like those in the MAPK or PI3K pathways elifesciences.org. While not explicitly detailed in the provided snippets for CCN1, kinase assays are a standard approach to validate the activation of signaling pathways identified through other methods.

MethodApplication in CCN1 StudiesKey Findings/InsightsCitation
Reporter AssaysMonitoring transcriptional activity of signaling pathwaysDemonstrates activation of pathways like NF-κB by CCN1. nih.govtandfonline.com
Reporter AssaysInvestigating CCN1 promoter regulationHelps identify factors and pathways that control CCN1 gene expression. tandfonline.complos.org
Kinase AssaysMeasuring activity of downstream kinasesConfirms activation of specific kinases in CCN1-mediated signaling cascades. elifesciences.org

Functional Assays (e.g., Adhesion, Migration, Proliferation, Apoptosis Assays)

Functional assays are critical for assessing the biological consequences of CCN1 activity on cellular behavior. CCN1 is known to influence a wide range of cellular functions, and specific assays are used to quantify these effects.

Adhesion assays measure the ability of cells to attach to surfaces coated with CCN1 or other extracellular matrix proteins. These assays help determine the role of CCN1 as an adhesion substrate and identify the integrins and proteoglycans involved in CCN1-mediated adhesion ahajournals.orgbiologists.com. Studies have shown that CCN1 promotes cell adhesion through specific integrins (e.g., αMβ2, α6β1, αvβ3, αvβ5, α6β4) and HSPGs like syndecan-4 ahajournals.orgbiologists.comnih.govnih.gov.

Migration assays, such as transwell assays or wound healing assays, quantify the ability of cells to move in response to CCN1. These assays are used to investigate CCN1's role as a chemoattractant or as a modulator of cell motility. CCN1 has been shown to promote cell migration in various cell types, including fibroblasts and mesenchymal cells ahajournals.orgbiologists.combmbreports.orgresearchgate.net.

Proliferation assays measure the rate of cell division and growth. CCN1 can have pro- or anti-proliferative effects depending on the cell type and context ahajournals.orgbmbreports.orgnih.gov. Assays like MTS, MTT, or BrdU incorporation are used to quantify cell proliferation in the presence of CCN1 or after manipulating CCN1 expression. Studies have shown that CCN1 can promote proliferation in fibroblasts, vascular smooth muscle cells, and certain cancer cells, while inhibiting it in others ahajournals.orgbmbreports.orgresearchgate.netnih.gov.

Apoptosis assays detect and quantify programmed cell death. CCN1's effect on apoptosis is also context-dependent; it can promote or inhibit apoptosis depending on the cell type and signaling environment ahajournals.orgbmbreports.orgnih.govnih.gov. Assays such as TUNEL staining, caspase activity assays, or Annexin V staining are used to measure apoptosis. For example, CCN1 has been shown to induce apoptosis in fibroblasts but promote survival in endothelial cells ahajournals.orgnih.gov.

AssayCellular Function AssessedKey Findings/InsightsCitation
Adhesion AssaysCell attachmentIdentifies CCN1 as an adhesion substrate and the receptors involved (integrins, HSPGs). ahajournals.orgbiologists.comnih.govnih.gov
Migration AssaysCell movementDemonstrates CCN1's role as a chemoattractant or motility modulator in various cell types. ahajournals.orgbiologists.combmbreports.orgresearchgate.net
Proliferation AssaysCell growth/divisionReveals context-dependent pro- or anti-proliferative effects of CCN1. ahajournals.orgbmbreports.orgresearchgate.netnih.gov
Apoptosis AssaysProgrammed cell deathShows that CCN1 can either induce or inhibit apoptosis depending on the cell type and context. ahajournals.orgbmbreports.orgnih.govnih.gov

Structural Biology Approaches (for functional domain insights)

Structural biology techniques provide detailed information about the three-dimensional structure of proteins, which is crucial for understanding their function and interactions. CCN1 is a modular protein containing several distinct domains nih.govresearchgate.net.

X-ray Crystallography

For CCN1, X-ray crystallography can be used to determine the structures of the full-length protein or its individual domains. This structural information is vital for understanding how CCN1 interacts with its receptors and other binding partners at a molecular level. For example, X-ray crystallography has been used to determine the crystal structure of a monoclonal antibody fragment in complex with a peptide fragment of CCN1, revealing the specific residues involved in their interaction nih.gov. While obtaining the full-length CCN1 structure by crystallography can be challenging due to its flexibility and modular nature, structural studies of individual domains or complexes with binding partners provide valuable insights into the molecular basis of CCN1 function nih.govresearchgate.netbiorxiv.org.

MethodApplication in CCN1 StudiesKey Findings/InsightsCitation
X-ray CrystallographyDetermining 3D structure of CCN1 or its domains/complexesProvides atomic-level details of protein structure, aiding in understanding function and interactions. nih.govnih.govbiorxiv.org
X-ray CrystallographyMapping interaction sites with antibodies or other proteinsReveals specific amino acid residues involved in binding events. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the three-dimensional structure of proteins and study their dynamics and interactions in solution. While obtaining high-resolution NMR data for full-length this compound, which has a molecular weight of approximately 40 kDa, can be challenging, particularly in complex environments, NMR has been valuable in studying individual domains or smaller constructs of CCN proteins. researchgate.netnih.govbham.ac.uk

Studies have utilized NMR to model the structure of specific CCN domains. For instance, the von Willebrand factor type C (VWC) domains from CCN proteins, including CCN1, have been modeled using the NMR structure of a chordin VWC domain as a template. researchgate.netnih.gov This approach allows for insights into the structural features of these domains, which are crucial for protein-protein interactions within the extracellular matrix. nih.gov

NMR spectroscopy can also be applied to study protein-ligand interactions at the atomic level, providing details about binding sites and conformational changes upon binding. While specific detailed findings on full-length this compound structure or interactions solely via NMR were not extensively highlighted in the search results, the technique remains a fundamental tool for structural biology studies of protein domains and their interactions, which is relevant to understanding CCN1's function. acs.org

Omics Technologies

Omics technologies, including transcriptomics, proteomics, and interactomics, provide comprehensive, high-throughput approaches to study biological systems at the molecular level. These technologies are instrumental in understanding the complex regulatory networks and molecular mechanisms involving CCN1.

Transcriptomics

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. In the context of CCN1 research, transcriptomic studies examine the expression levels of the CCN1 gene (CCN1) and how these levels change in different cell types, tissues, developmental stages, or disease states. xenbase.orgzfin.orgproteinatlas.org

Research has shown that CCN1 gene expression is growth factor-inducible and exhibits a restricted and dynamic pattern during development and in pathological conditions. genecards.orgnih.gov Transcriptomic analysis can identify factors and pathways that regulate CCN1 expression. For example, studies have indicated that CCN1 expression is dependent on the activity of YAP, a core component of the Hippo-YAP signaling pathway. researchgate.netnih.gov

Furthermore, transcriptomic profiling can reveal the downstream effects of CCN1 expression or knockdown on the expression of other genes. Studies using cells with inducible CCN1 expression have shown that CCN1 induction can upregulate genes involved in processes such as interferon signaling and the antimicrobial response. researchgate.net Conversely, knockdown of CCN1 can impact the expression of a range of genes, influencing various cellular functions. nih.gov

Data from transcriptomic studies, such as RNA-Seq and microarray data, provide valuable insights into the contexts in which CCN1 is expressed and the potential biological processes it influences. xenbase.orgproteinatlas.org

Proteomics

Proteomics is the large-scale study of proteins, including their expression levels, modifications, interactions, and localization. Proteomic approaches are essential for understanding the functional roles of this compound, as protein levels and post-translational modifications may not always correlate directly with mRNA levels.

Global proteomic analyses have been used to identify proteins that are up- or down-regulated in response to stimuli that also affect CCN1 expression. For instance, a comprehensive proteomic study investigating lysophosphatidic acid (LPA) signaling in prostate cancer cells found that CCN1 was one of the most highly up-regulated proteins in response to LPA treatment. nih.govmdpi.com This study also used siRNA-mediated CCN1 knockdown to identify proteins whose regulation by LPA was dependent on CCN1, revealing a set of approximately 30 proteins. nih.govmdpi.com

Proteomic analysis has also been applied to study changes in the extracellular matrix (ECM) composition in different conditions. ECM proteomics analysis revealed that CCN1 was detectable in ECM produced by young bone marrow stromal cells but absent in ECM from elderly donors, suggesting a role for CCN1 depletion in age-related changes in the bone marrow mesenchymal stem cell niche. stembiosys.comnih.gov

Detailed research findings from proteomic studies can be presented in tables, illustrating changes in protein abundance under different experimental conditions.

Protein NameFold Change (LPA treated vs. untreated)CCN1 Knockdown Effect on LPA Induction
CCN1Highly Up-regulatedN/A
MACC1Up-regulatedSuppressed
TSP1Up-regulatedSuppressed
TXNIPDown-regulatedN/A
DKK1Up-regulatedNot specified in search results
JUNBUp-regulatedNot specified in search results

Note: This table is illustrative and based on findings from a specific proteomic study on LPA signaling and CCN1 in PC-3 cells. nih.govmdpi.com

Proteomic analyses can also provide information on post-translational modifications and protein localization, further enhancing the understanding of CCN1's function. cabidigitallibrary.orgproteinatlas.org

Interactomics

Interactomics focuses on the study of protein-protein interactions (PPIs) within a cell or organism. Understanding the interactome of CCN1 is crucial because it is a matricellular protein that exerts many of its effects by binding to various cell surface receptors and ECM components. genecards.orgresearchgate.net

CCN1 is known to interact with several integrins, including αvβ3, αvβ5, α6β1, αIIbβ2, and αMβ2. nih.govnih.govresearchgate.net These interactions mediate various cellular processes such as adhesion, migration, and proliferation. genecards.orgresearchgate.net CCN1 also interacts with heparan sulfate (B86663) proteoglycans. genecards.orgnih.gov

Interactomic studies, using methods like affinity purification followed by mass spectrometry or proximity labeling techniques, aim to identify novel CCN1 binding partners and map its interaction network. kinampark.comacs.orgnih.gov For example, extracellular proximity labeling has identified CCN1 as a proximal interactor of TIMP2, a tissue inhibitor of metalloproteinases. kinampark.comacs.orgnih.gov This suggests potential functional links between CCN1 and matrix remodeling enzymes.

Protein-protein interaction databases like BioGRID, CORUM, IntAct, and STRING compile known and predicted interactions, providing resources for exploring the CCN1 interactome. uniprot.org STRING analysis, which integrates data from various sources including experimental data, co-expression, and text mining, can reveal functional associations and pathways linked to CCN1 through its interacting partners. nih.govmdpi.com For instance, STRING analysis has linked CCN1 to adhesion-related pathways via interactions with proteins like TSP1. nih.govmdpi.com

Studies aimed at unraveling the CCN1 interactome are valuable for building a comprehensive model of its molecular and functional interactions in both normal and pathological contexts. cabidigitallibrary.org

Interacting Partner CategorySpecific Interacting Partners Mentioned in Search Results
Integrinsαvβ3, αvβ5, α6β1, αIIbβ2, αMβ2, αDβ2 nih.govnih.govresearchgate.net
ProteoglycansHeparan sulfate proteoglycans genecards.orgnih.gov
ECM ProteinsFibronectin nih.govmdpi.comfrontiersin.org
Growth Factors/CytokinesTGF-β, TNF-α, VEGF, Bone morphogenic proteins nih.gov
Other ProteinsTIMP2, TSP1, MACC1, Syndecan-4 nih.govmdpi.comkinampark.comacs.orgnih.gov

Understanding the intricate network of CCN1 interactions is key to fully appreciating its diverse biological activities and its roles in health and disease.

Future Research Directions and Therapeutic Implications

Elucidating Unexplored Mechanistic Pathways

Despite advancements, the precise molecular mechanisms underlying many of CCN1's functions are not fully understood. Future research needs to delve deeper into the intracellular signaling pathways activated by CCN1 upon binding to its receptors. For instance, while it is known that CCN1 can stimulate VEGF and TGF-β, the specific pathway for modulating VEGF remains unclear. mdpi.com The exact mechanism by which CCN1 binds to TNF is also not fully elucidated. mdpi.com Further studies are required to completely understand the detailed pathway of CCN3's anti-tumor activity, a protein with almost similar effects to CCN1 in some contexts. mdpi.com Research into the structure-function relationships of CCN1, including the significance of post-translational modifications and the role of its cysteine residues in disulfide bonding or metal chelation, is also crucial for understanding its mechanisms. researchgate.net Investigations into the YAP-CCN1 axis and its detailed gene function network during processes like skin expansion are anticipated. nih.gov The specific mode of interaction between CCN1 and TLR2/4 signaling pathways after infection also warrants further study. mdpi.com

Understanding Context-Dependent and Cell-Type Specificity of CCN1 Function

A key characteristic of CCN1 is its ability to elicit diverse, and sometimes opposing, responses depending on the cell type and the surrounding microenvironment. researchgate.netnih.gov For example, CCN1 can promote cell survival or induce apoptosis, enhance proliferation or cause cell-cycle arrest, and either promote or suppress tumor growth in different contexts. researchgate.net This context dependency is largely mediated by its interaction with distinct integrins and heparan sulfate (B86663) proteoglycans preferentially expressed in target cells. researchgate.netnih.gov Future research should focus on systematically mapping the interactions of CCN1 with various receptors across different cell types and physiological or pathological conditions to understand how these interactions dictate specific cellular outcomes. researchgate.net Analysis of tissue-specific knockout models of CCN1 will be necessary to assess its precise roles in the development and functions of various organs and tissues. researchgate.net Understanding how the tumor microenvironment, including immune cells and stromal cells, influences CCN1 expression and function is also a critical area for future investigation. nih.govbmj.com

Identification of Novel Binding Partners and Modulators

While several binding partners for CCN1 have been identified, including various integrins, heparan sulfate proteoglycans, VEGF, TGF-β, and Notch1, the possibility of other, as yet unidentified, receptors exists. researchgate.netnih.govspandidos-publications.com Identifying these novel binding partners is essential for a complete understanding of CCN1's signaling network. researchgate.net Furthermore, research into identifying endogenous or exogenous molecules that can modulate CCN1 activity or expression is crucial for developing therapeutic strategies. patsnap.compatsnap.com This includes exploring molecules that influence CCN1 gene expression, protein stability, or its interactions with other molecules. patsnap.com

CCN1 as a Potential Research Target

The involvement of CCN1 in numerous pathological processes, such as cancer, fibrosis, and inflammation, highlights its potential as a research target for therapeutic intervention. nih.govmdpi.commdpi.comphysiology.org Targeting CCN1 could offer novel approaches for treating these conditions. mdpi.commdpi.compatsnap.com

Development of CCN1 Modulators (Stimulators/Inhibitors) for Preclinical Studies

Developing molecules that can modulate CCN1 activity is a significant area of research. This involves creating both stimulators and inhibitors of CCN1 for preclinical studies. patsnap.compatsnap.com CCN1 modulators can include small molecules or biologics designed to either enhance or inhibit CCN1 expression or activity. patsnap.com Enhancers, such as certain growth factors or cytokines, could potentially be used to amplify CCN1's beneficial effects in processes like wound healing or regenerative medicine. patsnap.compatsnap.com Inhibitors, such as RNA interference or neutralizing antibodies, could be explored to block the detrimental effects of CCN1 in diseases like cancer or fibrosis. mdpi.compatsnap.com Preclinical studies using these modulators are essential to evaluate their efficacy and specificity in various disease models. mdpi.compatsnap.com

Targeting CCN1-Integrin Interactions

Given the critical role of integrin interactions in mediating CCN1's diverse functions, targeting these specific interactions presents a promising research avenue. researchgate.netnih.govrupress.org Different integrins bind to distinct domains of CCN1 and can lead to opposing cellular outcomes. researchgate.netnih.gov Research could focus on developing molecules that specifically block or enhance the interaction between CCN1 and particular integrin subtypes, such as αVβ3, α6β1, or αMβ2, to selectively modulate specific cellular responses. researchgate.netrupress.orgaging-us.comoup.com For example, targeting the interaction between CCN1 and αVβ3 integrin has shown potential in inhibiting tumor progression and angiogenesis. nih.govaging-us.comaacrjournals.orgelifesciences.org Similarly, modulating the interaction with α6β1 integrin could be relevant for influencing processes like fibroblast senescence or endocrine resistance in breast cancer. aging-us.comresearchgate.net

Gene Therapy Approaches for CCN1 Modulation in Research Models

Gene therapy approaches offer a powerful tool for modulating CCN1 expression in research models to study the effects of altered CCN1 levels on disease progression. ahajournals.org This can involve using viral vectors or other gene delivery methods to either overexpress or silence the CCN1 gene in specific cell types or tissues. mdpi.comahajournals.org Such approaches have been used in animal models to evaluate the therapeutic potential of modulating CCN1 in conditions like inflammatory cardiomyopathy and myocardial infarction, showing reductions in immune cell infiltration with CCN1 gene transfer. ahajournals.org Gene therapy can help researchers understand the in vivo functions of CCN1 and its therapeutic potential before moving to more clinically translatable approaches. mdpi.comahajournals.org Further studies using CCN1-deficient mice are also valuable to confirm the role of CCN1 in specific biological processes and disease contexts. mdpi.com

Role of CCN1 Degradome in Biological Regulation

The "degradome" refers to the complete set of proteolytic enzymes and their substrates within a biological system. Research into the CCN1 degradome is crucial for understanding how the bioavailability and activity of CCN1 are controlled through protein breakdown. CCN1 itself has been identified as a candidate substrate for matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-14, which can produce truncated variants of the protein nih.govnih.gov. These truncated forms, such as a two-module variant containing the insulin-like growth factor-binding protein (IGFBP) and von Willebrand factor type C (vWC) domains, have been found in biological fluids like the vitreous humor of patients with proliferative diabetic retinopathy (PDR) nih.govnih.gov. The functional consequences of these degradation products can differ significantly from the full-length protein. For instance, in a mouse model of oxygen-induced retinopathy, the full-length CCN1 and a three-module variant (IGFBP-vWC-TSP1) reduced neovascularization, while the two-module IGFBP-vWC variant exacerbated pathological angiogenesis nih.govnih.gov. This highlights how proteolytic cleavage can alter CCN1's biological activities, shifting from anti-angiogenic to pro-angiogenic roles depending on the resulting fragment nih.govnih.gov.

Beyond proteolytic cleavage, the ubiquitin-proteasome system (UPS) and autophagy-lysosome pathway (ALP) are key mechanisms regulating protein degradation within cells aacrjournals.org. Studies suggest a link between CCN1 and these pathways. For example, depletion of the ubiquitin shuttle factor DDI2 has been shown to lead to the accumulation of CCN1 protein, which in turn activates autophagy aacrjournals.orgresearcher.life. This indicates that CCN1 levels can be regulated through ubiquitination and subsequent degradation pathways like autophagy aacrjournals.orgresearcher.life. Further research into the specific ubiquitin ligases and deubiquitinating enzymes that target CCN1, as well as the triggers and consequences of CCN1 degradation via the proteasome and autophagy, will provide a more complete picture of how this compound stability and function are tightly controlled within cells. Understanding the CCN1 degradome is vital for identifying potential therapeutic targets aimed at modulating CCN1 activity by influencing its breakdown.

Research findings related to CCN1 degradation and its impact on biological activity:

Degradation Mechanism/EnzymeCCN1 Form/FragmentBiological EffectRelevant Condition/ModelSource
MMP-2, MMP-14IGFBP-vWC fragmentExacerbates pathological angiogenesisOxygen-induced retinopathy mouse model nih.govnih.gov
MMP-2, MMP-14IGFBP-vWC-TSP1 fragmentReduces ischemia-induced neovascularizationOxygen-induced retinopathy mouse model nih.govnih.gov
Autophagy (p62-dependent)Full-length CCN1Possible regulatory mechanism in osteogenesisValproic Acid-induced CCN1 in TMSCs mdpi.com
DDI2 depletion (leads to accumulation)Full-length CCN1Activates autophagyCancer cell lines aacrjournals.orgresearcher.life
Proteasomal degradationActive Notch-1 (stabilized by CCN1)Promotes Sonic Hedgehog signaling in cancer cellsPancreatic cancer cells nih.govnih.gov

Advanced Imaging and Single-Cell Technologies in CCN1 Research

Advanced imaging techniques and single-cell technologies are revolutionizing the study of this compound by allowing researchers to visualize its localization, interactions, and expression patterns with unprecedented resolution. Fluorescence microscopy, including live-cell imaging, is employed to observe this compound dynamics within living cells, such as its accumulation on the luminal surface of endothelial cells during inflammation pnas.orgnih.gov. This allows for the visualization of CCN1's interaction with the extracellular matrix and cell surface receptors in real-time pnas.org. Confocal intravital microscopy has been used to depict CCN1 "hot spots" on the luminal face of mesenteric veins and their proximity to immune cells like patrolling monocytes, providing spatial information about CCN1's role in immune cell trafficking pnas.org.

Single-cell technologies, particularly single-cell RNA sequencing (scRNA-seq) and emerging single-cell proteomics, offer insights into CCN1 expression and its correlation with other genes and proteins at the individual cell level within complex tissues researcher.lifenih.govahajournals.orgresearchgate.netaacrjournals.orgfrontiersin.orgproteinatlas.orgproteinatlas.org. scRNA-seq allows for the identification of specific cell types that express CCN1 and how this expression varies in different physiological and pathological states nih.govahajournals.orgresearchgate.netaacrjournals.orgfrontiersin.orgproteinatlas.orgproteinatlas.org. For example, scRNA-seq analysis of human diabetic kidney samples revealed increased expression of CCN1 in mesangial cells nih.govfrontiersin.org. In melanoma, scRNA-seq data showed that CCN1 is most highly expressed in cancer-associated fibroblasts (CAFs), but also found in endothelial cells and malignant cancer cells aacrjournals.org. Furthermore, analysis of scRNA-seq data from hypertensive mouse models has shown differential gene expression associated with CCN1-positive renal cells, indicating shifts in cellular profiles in response to disease ahajournals.org.

While single-cell proteomics is still facing challenges in kidney tissue analysis due to the lack of protein amplification capability, advancements in techniques like electrophoresis-correlative ion mobility mass spectrometry are improving the depth of single-cell proteome identification and quantification researcher.lifefrontiersin.org. These technologies hold immense potential for future CCN1 research by enabling the correlation of this compound levels and modifications with the proteomic landscape of individual cells, providing a more comprehensive understanding of CCN1's functions and interactions within heterogeneous cell populations.

Examples of advanced imaging and single-cell technologies applied to CCN1 research:

TechnologyApplication in CCN1 ResearchKey Findings/InsightsSource
Fluorescence MicroscopyDetecting reactive oxygen species (ROS) induced by CCN1 in live cells; imaging capillary-like structures; visualizing cell surface-bound CCN1.CCN1 induces ROS production; CCN1 promotes capillary formation; CCN1 binds to the surface of endothelial cells. nih.govplos.orgresearchgate.net nih.govplos.orgresearchgate.net
Confocal Intravital MicroscopyVisualizing luminal CCN1 accumulation and its colocalization with immune cells in blood vessels.CCN1 accumulates on the luminal face of mesenteric veins during inflammation; CCN1 hot spots are near patrolling monocytes. pnas.org
Single-Cell RNA Sequencing (scRNA-seq)Identifying CCN1 expression in specific cell types within complex tissues; analyzing differential gene expression in CCN1+ cells.CCN1 is highly expressed in mesangial cells in diabetic kidneys; CCN1 is enriched in CAFs in melanoma; CCN1+ renal cells show altered gene expression in hypertension. nih.govahajournals.orgresearchgate.netaacrjournals.orgfrontiersin.orgproteinatlas.orgproteinatlas.org
Single-Cell Proteomics (Emerging)Analyzing this compound levels and the proteome in individual cells.Potential to correlate this compound expression/modifications with the proteomic profile of single cells. researcher.lifefrontiersin.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.